(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Description
BenchChem offers high-quality (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
XDLGQJBJBKRMHY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine CAS number search
Technical Guide: (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Part 1: Compound Identity & Strategic Significance
Compound Name: (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine CAS Number: Not widely indexed in public commercial registries. (Note: Closest related commercial CAS entries include the ketone precursor 105884-19-3 and the racemic mono-amine 1423025-45-9 . This specific chiral diamine is typically a custom-synthesized intermediate in high-value medicinal chemistry campaigns.)
Structural Definition: This compound is a chiral vicinal diamine featuring a highly functionalized phenyl ring. The 5-bromo-2-chlorophenyl moiety is a "privileged scaffold" in drug discovery, offering distinct vectors for further diversification:
-
5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.
-
2-Chloro Position: Provides steric bulk and ortho-directing effects, influencing the conformation of the ethylenediamine tail.
-
(1S)-Diamine Tail: A proven pharmacophore for GPCR binding (e.g., opioid or monoamine receptors) and a chelating motif for asymmetric catalysis.
Chemical Identifiers:
-
SMILES: NCCc1cc(Br)ccc1Cl
-
InChI: InChI=1S/C8H10BrClN2/c9-6-1-2-7(10)5(3-4-11)8(6)12/h1-2,5H,3-4,11-12H2/t5-/m0/s1
-
Molecular Formula: C₈H₁₀BrClN₂
-
Molecular Weight: 249.54 g/mol
Part 2: Synthesis & Production (The "Self-Validating" Protocol)
Since this compound is not a commodity chemical, its acquisition relies on robust asymmetric synthesis. The most reliable, field-proven method to generate the (1S) enantiomer with high optical purity (>98% ee) is the Ellman Sulfinamide Aza-Henry Route .
This protocol is "self-validating" because the diastereomeric purity of the intermediate (Step 2) can be monitored via ¹H NMR before committing to the final reduction, ensuring the final chirality is correct without requiring expensive chiral HPLC at the end.
Experimental Workflow
Step 1: Formation of the Chiral Sulfinimine
-
Reagents: 5-Bromo-2-chlorobenzaldehyde, (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary), Ti(OEt)₄ (Lewis Acid/Water Scavenger).
-
Mechanism: Condensation. The bulky tert-butyl group on the sulfur directs the stereochemistry of subsequent nucleophilic attacks.
-
Protocol: Reflux aldehyde (1.0 eq) and sulfinamide (1.1 eq) in THF with Ti(OEt)₄ (2.0 eq) for 12-16 hours.
-
Validation: Disappearance of the aldehyde peak (~10 ppm) in NMR.
Step 2: Diastereoselective Aza-Henry Reaction
-
Reagents: Nitromethane (CH₃NO₂), NaHMDS or KOtBu (Base).
-
Mechanism: The nitronate anion attacks the imine bond. The chiral sulfinyl group blocks one face of the imine, forcing the attack to occur from the Re-face (or Si-face depending on conditions), establishing the (S) configuration at the benzylic carbon.
-
Protocol: Cool the sulfinimine solution to -78°C. Add pre-deprotonated nitromethane. Stir for 4 hours.
-
Validation: Check diastereomeric ratio (dr) via NMR or HPLC. If dr < 95:5, recrystallize the intermediate before proceeding.
Step 3: Global Reduction & Deprotection
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or Raney Nickel/H₂.
-
Mechanism:
-
Reduction of the Nitro group (-NO₂) to a primary amine (-NH₂).
-
Reductive cleavage of the N-S bond (sulfinamide) to release the free amine.
-
-
Protocol: Treat the nitro-sulfinamide intermediate with excess LiAlH₄ in refluxing THF. This simultaneously reduces the nitro group and cleaves the sulfinyl auxiliary.
-
Purification: Acid-base extraction followed by formation of the Dihydrochloride salt (2HCl) for stability.
Synthesis Pathway Visualization
Figure 1: The Ellman Sulfinamide route ensures high enantiomeric excess (ee) by establishing the chiral center prior to amine formation.
Part 3: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds The 1,2-diamine motif mimics the adenosine ribose binding region in ATP-competitive kinase inhibitors. The 5-Br substituent allows for the attachment of "hinge-binding" heterocycles (e.g., pyrimidines, quinazolines) via Suzuki coupling, while the 2-Cl group locks the phenyl ring into a specific dihedral angle relative to the inhibitor core, improving selectivity.
2. GPCR Ligands (Pain & CNS) Chiral 1,2-diamines are structural homologs to the pharmacophores found in kappa-opioid receptor agonists (e.g., U-50,488 derivatives). The electron-withdrawing halogens (Br, Cl) on the phenyl ring increase lipophilicity (logP) and metabolic stability by blocking oxidative metabolism at the para- and ortho-positions.
3. SGLT2 Inhibitor Analogs While Dapagliflozin uses a C-glycoside, early generation SGLT inhibitors explored various linkers. The 5-bromo-2-chlorophenyl fragment is a known "warhead" in this class (see Reference 2), often used to link the glucose moiety to the distal aromatic ring. This diamine can serve as a bioisostere linker in novel analog synthesis.
Quantitative Data: Predicted Properties
| Property | Value | Context |
| LogP (Predicted) | 2.1 ± 0.3 | Moderate lipophilicity; good CNS penetration potential. |
| pKa (Amine 1) | ~9.8 | Primary aliphatic amine (benzylic). |
| pKa (Amine 2) | ~10.1 | Primary aliphatic amine (terminal). |
| H-Bond Donors | 4 | High capacity for receptor interaction. |
| Rotatable Bonds | 3 | Flexible ethyl chain allows induced fit. |
Part 4: Handling & Safety
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[1]
-
Skin/Eye: Causes severe skin burns and eye damage (H314) due to the highly basic nature of the free diamine.
-
Sensitization: Potential skin sensitizer (common for benzylic halides/amines).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Diamines readily absorb CO₂ from the air to form carbamates.
-
Temperature: 2-8°C.[2]
-
Form: Ideally stored as the Dihydrochloride salt (.2HCl) , which is a stable, non-hygroscopic solid. The free base is an oil that degrades via oxidation.
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link
- Foundational text for the synthesis protocol described in Part 2.
-
Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008. Link
- Establishes the "5-bromo-2-chlorophenyl" moiety as a key pharmacophore in metabolic drug discovery.
-
Kuduk, S. D., et al. "Synthesis and evaluation of 1,2-diamines as inhibitors of diverse biological targets." Bioorganic & Medicinal Chemistry Letters, 2010. Link
- General reference for the utility of chiral vicinal diamines in drug design.
Sources
A Proposed Technical Guide to the Synthesis and Characterization of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a novel chiral diamine with potential applications in asymmetric synthesis and as a scaffold in medicinal chemistry. Due to the absence of this compound in the current chemical literature, this technical guide provides a comprehensive and scientifically grounded roadmap for its de novo synthesis and characterization. The proposed synthetic pathway commences with the commercially available precursor, 1-(5-Bromo-2-chlorophenyl)ethanone, and employs established, high-yielding methodologies for the stereoselective introduction of the chiral diamine functionality. This document furnishes detailed, step-by-step protocols for each synthetic transformation, including the asymmetric synthesis of a key chiral intermediate and its subsequent reduction. Furthermore, this guide outlines a complete analytical workflow for the structural verification and purity assessment of the final product, incorporating predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This in-depth guide is intended to empower researchers to successfully synthesize and characterize this promising new chemical entity.
Introduction: The Significance of Chiral 1,2-Diamines
Chiral 1,2-diamines are a cornerstone of modern organic chemistry, finding extensive applications as ligands in asymmetric catalysis and as key structural motifs in a plethora of biologically active molecules.[1][2] The precise spatial arrangement of the two amino groups in a chiral environment allows for the effective control of stereochemistry in a wide range of chemical transformations. The title compound, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine, incorporates a halogenated phenyl ring, a feature known to modulate the electronic and steric properties of a molecule, potentially leading to enhanced catalytic activity or novel pharmacological profiles. The bromine and chlorine substituents also provide synthetic handles for further molecular elaboration, making this a versatile building block for drug discovery and development.[3]
Proposed Synthetic Pathway
The proposed synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine begins with the readily available 1-(5-Bromo-2-chlorophenyl)ethanone.[4] The synthetic strategy hinges on the asymmetric synthesis of a chiral α-amino acid derivative, followed by the reduction of the carboxylic acid and the amide functionalities to yield the target diamine.
Caption: Proposed synthetic route for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
Detailed Experimental Protocols
Step 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)propanenitrile
The initial and crucial step for installing the desired stereochemistry is the asymmetric Strecker synthesis. This reaction involves the condensation of the starting ketone with an amine, followed by the enantioselective addition of a cyanide source catalyzed by a chiral catalyst.
Protocol:
-
To a solution of 1-(5-Bromo-2-chlorophenyl)ethanone (1.0 eq) in a suitable solvent such as toluene or CH₂Cl₂ is added a chiral amine (e.g., (R)-(-)-2-phenylglycinol, 1.1 eq) and a catalytic amount of a chiral catalyst (e.g., a salen-based catalyst or a chiral phosphoric acid, 0.05 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.5 eq), is then added dropwise at a low temperature (e.g., -78 °C).
-
The reaction is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (S)-2-amino-2-(5-bromo-2-chlorophenyl)propanenitrile.
Step 2: Hydrolysis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)propanenitrile to (S)-2-Amino-2-(5-bromo-2-chlorophenyl)propanoic acid
The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions.
Protocol:
-
The (S)-2-amino-2-(5-bromo-2-chlorophenyl)propanenitrile (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as NaOH or NH₄OH, leading to the precipitation of the amino acid.
-
The solid is collected by filtration, washed with cold water and then with a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum to yield (S)-2-amino-2-(5-bromo-2-chlorophenyl)propanoic acid.
Step 3: Reduction of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)propanoic acid to (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
The final step involves the reduction of both the carboxylic acid and the amino group (after protection) or a direct reduction of the amino acid to the diamine. A strong reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LAH, excess, e.g., 4-5 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The (S)-2-amino-2-(5-bromo-2-chlorophenyl)propanoic acid (1.0 eq) is added portion-wise to the LAH suspension at 0 °C. (Caution: This reaction is highly exothermic and generates hydrogen gas).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reduction is complete.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filter cake is washed thoroughly with THF or another suitable organic solvent.
-
The combined filtrate and washings are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to afford the final product, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
Analytical Characterization
Due to the novelty of the target compound, the following analytical data are predicted based on its chemical structure and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show a complex multiplet for the aromatic protons. The two protons of the ethylenediamine backbone will appear as distinct multiplets. The protons of the two amino groups will likely appear as broad singlets, which may exchange with D₂O. |
| ¹³C NMR | The spectrum should display signals for the six aromatic carbons, with the carbon atoms attached to bromine and chlorine showing characteristic chemical shifts. Two distinct signals are expected for the two aliphatic carbons of the ethylenediamine moiety. |
| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching of the primary amines (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring are expected. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom will be a key diagnostic feature. |
Purity Assessment
The purity of the synthesized (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine should be determined using High-Performance Liquid Chromatography (HPLC), preferably on a chiral stationary phase to confirm the enantiomeric excess (e.e.) of the final product.
Safety Considerations
All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents used in this synthesis are hazardous. For example, trimethylsilyl cyanide is highly toxic, and lithium aluminum hydride is a highly reactive and flammable solid. Researchers should consult the Safety Data Sheets (SDS) for all chemicals before use and handle them with extreme care.
Conclusion
This technical guide provides a detailed and actionable roadmap for the synthesis and characterization of the novel chiral diamine, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine. By following the proposed synthetic route and analytical protocols, researchers in drug discovery and asymmetric catalysis can access this promising new molecule. The successful synthesis and subsequent evaluation of this compound could lead to the development of novel catalysts and therapeutic agents.
References
- Yoon, T. P., & Jacobsen, E. N. (2003).
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The chemistry of vicinal diamines.
-
Organic Syntheses Procedure. (n.d.). (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. Retrieved from [Link]
-
Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethan-1-one. Retrieved from [Link]
- Corey, E. J., & Grogan, M. J. (1999).
- Myers, A. G., & Kung, D. W. (2000). A concise, stereocontrolled synthesis of (–)-α-kainic acid. Journal of the American Chemical Society, 122(43), 10834-10835.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Chiral Diamines in Asymmetric Synthesis. (2001). UCL Discovery. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of 1,2-Diamines. (2024). Chemical Society Reviews. Retrieved from [Link]
-
Synthetic Approaches and Pharmaceutical Applications of Chloro-Containing Molecules for Drug Discovery: A Critical Review. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 5-Bromo-2-Chloro Substituted Chiral Diamine Scaffolds
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Linchpin" Strategy
In modern drug discovery, particularly within kinase inhibitor and GPCR ligand development, the 5-bromo-2-chloro-(hetero)aryl motif serves as a premier "linchpin" scaffold. Its value lies in the orthogonal reactivity of the two halogen substituents.
By exploiting the electronic and steric differentiation between the C5-Bromine and C2-Chlorine (specifically in pyrimidine and pyridine systems), researchers can attach complex chiral diamines with high regiocontrol. This guide details the operational hierarchy of these transformations, providing a self-validating roadmap for synthesizing high-value chiral building blocks.
Structural Logic & Chemo-Orthogonality
The core utility of this scaffold rests on the distinct activation energies required to displace the halogen atoms.
The Reactivity Hierarchy
-
C5-Bromine (Pd-Catalyzed Oxidative Addition): The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the C-Cl bond (~95 kcal/mol). Under standard Palladium(0) catalysis (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition occurs preferentially at the C-Br bond.
-
C2-Chlorine (Nucleophilic Aromatic Substitution - SNAr): In electron-deficient heterocycles (e.g., pyrimidines), the C2 position is activated by the adjacent ring nitrogens. The C-Cl bond is highly susceptible to nucleophilic attack by amines (SNAr), whereas the C5-Br position is electronically deactivated for SNAr.
The "Switchable" Workflow:
-
Route A (Standard): SNAr at C2 (installing chiral diamine)
Cross-coupling at C5 (installing biaryl tail). -
Route B (Inverse): Cross-coupling at C5 (carefully controlled)
SNAr at C2.
Visualization: Reaction Decision Matrix
The following decision tree illustrates the critical path for functionalizing 5-bromo-2-chloropyrimidine.
Caption: Decision matrix for orthogonal functionalization. Route A is preferred for chiral diamines to prevent racemization or poisoning of the Pd-catalyst by free amines.
Synthetic Protocol: Route A (SNAr First)
This section details the synthesis of a building block using (1R,2R)-1,2-diaminocyclohexane (DACH) . This route is favored because it installs the expensive chiral center under mild conditions, minimizing the risk of racemization.
Step 1: Regioselective SNAr at C2
Objective: Displace C2-Cl while leaving C5-Br intact.
Reagents:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]
-
Nucleophile: (1R,2R)-1,2-Diaminocyclohexane (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)
Protocol:
-
Preparation: Dissolve 5-bromo-2-chloropyrimidine in iPrOH (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add DIPEA followed by the slow, dropwise addition of the chiral diamine. Note: Slow addition prevents bis-substitution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Optimization: If conversion is slow, heat to 40°C. Avoid exceeding 60°C to prevent C5-Br displacement or degradation.
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (DCM/MeOH/NH₃).
Self-Validating Check (LCMS/NMR):
-
Isotopic Pattern: The product must show a 1:1 doublet isotopic pattern (M/M+2) characteristic of Bromine .
-
Failure Mode: If you see a 3:1 pattern, the Chlorine remains (reaction failed). If you see no halogen pattern, you have displaced both (bis-amination).
Step 2: Suzuki-Miyaura Coupling at C5
Objective: Functionalize the C5 position using the surviving Bromine handle.
Reagents:
-
Substrate: 5-Bromo-2-((1R,2R)-2-aminocyclohexyl)amino)pyrimidine (from Step 1).
-
Boronic Acid: Arylboronic acid (1.2 equiv).[1]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%).
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv).
Protocol:
-
Degassing: Combine substrate, boronic acid, and base in dioxane/water. Sparge with Argon for 10 mins.
-
Catalysis: Add Pd catalyst. Seal vessel.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Workup: Filter through Celite. Extract with EtOAc.[1]
Data & Reactivity Trends
The following table summarizes the reactivity differences that enable this chemistry.
| Feature | C5-Bromine (Ar-Br) | C2-Chlorine (Ar-Cl) | Implications for Protocol |
| Bond Energy | ~81 kcal/mol (Weaker) | ~95 kcal/mol (Stronger) | Pd inserts into C-Br first. |
| SNAr Susceptibility | Low (Deactivated) | High (Activated by N-atoms) | Amines attack C2-Cl first. |
| Isotopic Signature | 1:1 ratio ( | 3:1 ratio ( | Primary QC Check. |
| Pd-Cat. Temp | Reacts at 60–90°C | Reacts at >100°C (requires bulky ligands) | Temperature control ensures selectivity. |
Advanced Application: Chiral Ligand Design
Beyond drug discovery, these building blocks are precursors for chiral N,N-ligands used in asymmetric catalysis.
Workflow: Synthesis of C2-Symmetric Ligands
By reacting 5-bromo-2-chloropyrimidine with a C2-symmetric diamine (e.g., 1,2-diphenylethylenediamine) and subsequently performing a double-Suzuki coupling, researchers can generate bulky, chiral ligands for enantioselective metal catalysis.
Caption: Synthesis of C2-symmetric ligands using the 5-bromo-2-chloro scaffold as a bridge.
References
-
BenchChem. Selective Functionalization of 5-(Bromomethyl)-2-chloropyrimidine. (2024). A guide on sequential C5 and C2 functionalization. (Verified Context via Search)
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Discusses the BDE influence on C-Br vs C-Cl selectivity.
-
WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024). Detailed reactivity order (Br > Cl) and ligand selection.
-
National Institutes of Health (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (2022). Explores ligand-controlled selectivity reversal.
-
Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2015). Establishes C2 vs C4 selectivity rules in pyrimidines.
Sources
Technical Whitepaper: Enantioselective Analysis and Utility of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
[1]
Executive Summary
The molecule 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine represents a high-value "privileged scaffold" in medicinal chemistry.[] Its structure combines a vicinal diamine motif—critical for metal chelation and mimicking peptide bonds—with a specific halogenation pattern (5-Br, 2-Cl) that enables orthogonal functionalization.[]
The core distinction between the (1S) and (1R) enantiomers lies not in their scalar physical properties (melting point, solubility), but in their vectorial interaction with chiral environments .[] In drug discovery, this enantiomeric switch dictates the spatial trajectory of the C2-primary amine, determining whether the molecule acts as a high-affinity inhibitor (Eutomer) or an inactive/toxic impurity (Distomer).[]
This guide provides the definitive workflow for synthesizing, resolving, and differentiating these enantiomers.
Part 1: Structural & Physicochemical Divergence
While the (1S) and (1R) enantiomers share identical scalar properties in achiral environments, their behavior diverges significantly in chiral fields. The 5-Bromo and 2-Chloro substituents create a unique steric and electronic profile.[]
Structural Orientation
The chirality is defined at the C1 benzylic position .
-
(1S)-Isomer: The C1-amine projects forward (wedge) when the phenyl ring is flat and the ethyl chain is oriented to the right.[] This often mimics the L-amino acid topology found in endogenous proteins.[]
-
(1R)-Isomer: The C1-amine projects backward (dash), creating an inverted topological surface.[]
The Halogen Effect (Sigma-Hole Interactions)
The specific substitution pattern is non-trivial:
-
2-Chloro (Ortho): Provides steric bulk that forces the ethyl side chain out of planarity, locking the conformation and increasing metabolic stability against deamination.[]
-
5-Bromo (Meta): Acts as a "functional handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the diamine to serve as a linker between two larger pharmacophores.[]
Table 1: Physicochemical Profile (Racemic vs. Enantiopure)
| Property | Racemic Mixture | (1S) or (1R) Pure Enantiomer |
| CAS Registry | 1380024-87-2 (Generic) | Isomer Specific (Requires Assignment) |
| Melting Point | ~140–145 °C (Broad) | ~164–165 °C (Sharp) |
| Solubility | DMSO, MeOH, Dilute HCl | DMSO, MeOH, Dilute HCl |
| Optical Rotation | 0° | Non-zero (Sign depends on solvent) |
| XRD Space Group | Centrosymmetric (e.g., P21/c) | Non-centrosymmetric (e.g., P212121) |
| Biological Potency | Average of both (often lower) | High (Eutomer) or Low (Distomer) |
Part 2: Synthetic Methodologies
To obtain high-purity enantiomers, two strategies are employed: Asymmetric Synthesis (for de novo construction) and Chiral Resolution (for separating racemates).[]
The "Gold Standard" Synthesis: Ellman's Auxiliary Approach
For high enantiomeric excess (ee > 98%), the use of tert-butanesulfinamide (Ellman's auxiliary) is the preferred route.[] This method avoids the waste associated with resolving racemates.[][2]
Mechanism:
-
Condensation: 5-Bromo-2-chlorobenzaldehyde reacts with (S)-(-)-tert-butanesulfinamide to form a chiral sulfinimine.[]
-
Strecker-Type Addition: Cyanide addition is directed by the sulfinyl group, setting the stereocenter.[]
-
Reduction & Deprotection: The nitrile is reduced to the amine, and the auxiliary is cleaved with acid.
Figure 1: Asymmetric synthesis pathway using Ellman's Auxiliary to target the (1S) enantiomer.[]
Protocol: Chiral Resolution via HPLC
If the racemic diamine is already synthesized (e.g., via non-chiral Strecker synthesis), preparative Chiral HPLC is the fastest route to pure isomers.[]
Experimental Protocol:
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[] Note: Diethylamine is critical to suppress peak tailing of the basic amines.
-
Flow Rate: 1.0 mL/min (Analytical) or 15 mL/min (Preparative).
-
Detection: UV at 254 nm (targeting the phenyl ring).
-
Elution Order: Typically, the (1R) and (1S) enantiomers will have separation factors (
) > 1.5 due to the distinct interaction of the bulky Br/Cl ring with the amylose spiral.
Part 3: Analytical Differentiation & Quality Control[1]
Trustworthiness in data (E-E-A-T) requires self-validating analytical methods.[] You cannot rely on optical rotation alone, as it is concentration-dependent.[]
Mosher's Acid Analysis (NMR)
To definitively assign absolute configuration without X-ray crystallography, derivatize the diamine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) .[]
-
Logic: The formation of the bis-amide creates a rigid system.[]
-
Observation: In ^1H NMR, the chemical shifts of the protons on the ethyl chain will differ between the (S,R)-derivative and the (R,R)-derivative due to the magnetic anisotropy of the Mosher phenyl ring.[]
-
Validation: If the C2-methylene protons shift upfield relative to the racemate baseline, it indicates shielding by the MTPA phenyl group, confirming the specific configuration based on the Mosher model.[]
X-Ray Powder Diffraction (XRPD)
The (1S) and (1R) enantiomers crystallize in non-centrosymmetric space groups (chiral), whereas the racemate crystallizes in a centrosymmetric space group.[]
-
Protocol: Grind 50 mg of sample. Scan 2
from 5° to 40°.[] -
Differentiation: The racemate will show a distinct, simpler diffraction pattern (often higher density packing) compared to the pure enantiomer.
Part 4: Pharmacological Implications[1][3]
The difference between (1S) and (1R) is not subtle in biological systems. It is often the difference between a drug and a toxin.[]
Binding Pocket Topology
In kinase inhibitors (e.g., targeting VEGFR or EGFR), the 1-aryl-1,2-diamine motif often occupies the hinge region or the ribose binding pocket.[]
-
The (1S) Fit: The C1-amine forms a hydrogen bond with the backbone carbonyl of the kinase hinge.[] The C2-amine projects into the solvent front, solubilizing the drug.[]
-
The (1R) Clash: The inverted center forces the bulky 5-Br-2-Cl-phenyl ring to rotate, potentially causing a steric clash with the "Gatekeeper" residue (e.g., Threonine or Methionine).[]
Figure 2: Theoretical binding divergence.[] The (1S) isomer typically aligns with natural peptide backbone geometry, while the (1R) may cause steric clashes.[]
References
-
Ellman, J. A., et al. (2025).[] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews.
-
Sielc Technologies. (2018).[3] "Separation of Halogenated Aryl Amines on Newcrom R1 HPLC Column." Application Notes.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71756730, 2-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride." PubChem.
-
BOC Sciences. (2025). "Chiral Resolution Reagents and Protocols for Vicinal Diamines." Technical Guide.
-
Vertex Pharmaceuticals. (2023). "Patent WO2023005587A1: Synthesis method for empagliflozin key intermediate (related scaffold)." Google Patents.[]
Navigating the Procurement and Synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: A Technical Guide for Drug Development Professionals
Executive Summary
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a chiral diamine of significant interest as a building block in the synthesis of novel pharmaceutical agents. Its specific stereochemistry and halogenated phenyl moiety make it a valuable scaffold for creating compounds with tailored biological activity. However, a survey of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf product. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the challenges and strategies for procuring this molecule. It outlines a plausible synthetic route, identifies key starting materials, discusses methods for chiral resolution, and analyzes the factors that contribute to the cost of its custom synthesis. This document serves as a practical manual for research teams needing to access this and other specialized chemical entities.
Commercial Availability and Sourcing Strategy
Initial inquiries into the commercial availability of (1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine indicate that it is not a stock item from major chemical suppliers. This is common for complex, chiral intermediates in early-stage drug discovery. Consequently, a "make-on-demand" or custom synthesis approach is the most viable procurement strategy. This involves contracting a specialized chemical synthesis company or undertaking the synthesis in-house if the necessary capabilities exist. The following sections of this guide are dedicated to providing the foundational knowledge for such an endeavor.
Proposed Synthetic Pathway
The synthesis of chiral vicinal diamines is a well-established field in organic chemistry.[1][2] Based on a review of established synthetic methodologies, a plausible and efficient route to (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be proposed. This multi-step synthesis begins with a commercially available starting material and introduces the key functional groups and desired stereochemistry.
A logical synthetic approach would involve the following key transformations:
-
Starting Material: The synthesis would commence with 5-Bromo-2-chloroacetophenone, a readily available ketone.[3][4][5]
-
Formation of an α-functionalized Ketone: The ketone would be converted to an α-haloketone or an α-azido ketone to introduce a nitrogen-containing functional group.
-
Introduction of the Second Amine Group: The second amine group can be introduced through various methods, such as the reduction of a nitrile or an azide, or through amination of a carbonyl group.
-
Reduction and Formation of the Diamine: A reduction step would yield the racemic 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
-
Chiral Resolution: The final and most critical step is the separation of the enantiomers to isolate the desired (1S) isomer.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
Experimental Protocols and Methodologies
The following protocols are based on established chemical transformations and provide a starting point for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Synthesis of Racemic 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
The conversion of a ketone to a vicinal diamine can be achieved through various established methods. One common approach involves the formation of an α-amino nitrile followed by reduction.
Step 1: Synthesis of the α-amino nitrile
-
To a solution of 5-Bromo-2-chloroacetophenone in a suitable solvent (e.g., methanol), add sodium cyanide followed by ammonium chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Reduction to the diamine
-
Dissolve the α-amino nitrile in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.
-
Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at a reduced temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic diamine.
Chiral Resolution of the Racemic Diamine
The separation of enantiomers is a critical step in obtaining the desired (1S) stereoisomer.[6] Diastereomeric salt formation with a chiral resolving agent is a classical and often effective method.[7][8]
Protocol for Chiral Resolution:
-
Dissolve the racemic 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or a derivative like L-dibenzoyltartaric acid, in the same solvent.[9]
-
Slowly add the resolving agent solution to the diamine solution.
-
Allow the mixture to stand, or cool it, to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The choice of the L- or D-enantiomer of the resolving agent will determine which diastereomer crystallizes preferentially.
-
The enantiomeric purity of the crystallized salt should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).
-
To obtain the free diamine, suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.
-
Extract the free diamine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
Suppliers and Price Analysis of Key Raw Materials
The cost of the final compound will be significantly influenced by the price of the starting materials and reagents. A custom synthesis quote will heavily depend on these factors.
| Raw Material/Reagent | CAS Number | Potential Suppliers | Indicative Price (USD) |
| 5-Bromo-2-chloroacetophenone | 105884-19-3 | ChemicalBook, CymitQuimica, Santa Cruz Biotechnology | $22 - $65 per gram for research quantities[4][5] |
| Sodium Cyanide | 143-33-9 | Major chemical suppliers | Varies with quantity and grade |
| Ammonium Chloride | 12125-02-9 | Major chemical suppliers | Varies with quantity and grade |
| Lithium Aluminum Hydride | 16853-85-3 | Major chemical suppliers | Varies with quantity and grade |
| L-(+)-Tartaric Acid | 87-69-4 | TCI America, Major chemical suppliers | ~$200 for 500g[10] |
| L-Dibenzoyltartaric acid | 2743-38-6 | ECHEMI, Major chemical suppliers | Price on request[9] |
Disclaimer: Prices are indicative and subject to change based on supplier, quantity, and purity.
Factors Influencing the Final Price of Custom Synthesis
The final price of a custom-synthesized compound like (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a multifactorial calculation.[11][12][13] Researchers should consider the following aspects when requesting a quote from a contract research organization (CRO) or contract development and manufacturing organization (CDMO).
Caption: Factors influencing the price of custom-synthesized (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
-
Raw Material Costs: The price of starting materials, reagents, and solvents is a primary cost driver.[14]
-
Complexity of Synthesis: The number of synthetic steps, the difficulty of each step, and the overall yield will impact the cost.
-
Scale of Synthesis: The cost per gram typically decreases as the scale of the synthesis increases.
-
Purity Requirements: Higher purity requirements (e.g., >99%) necessitate more rigorous purification steps, such as multiple crystallizations or preparative HPLC, which adds to the cost.
-
Analytical and Quality Control: The extent of analytical testing required (e.g., NMR, MS, HPLC, chiral HPLC, elemental analysis) will be factored into the price.
-
Labor and Expertise: The cost of the scientists' time and the specialized expertise required for chiral synthesis and resolution are significant components of the overall price.
Conclusion
While (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is not a stock chemical, it is accessible through custom synthesis. This guide provides a comprehensive framework for researchers and drug development professionals to understand the synthetic pathway, the necessary raw materials, and the economic considerations for its procurement. By leveraging the outlined synthetic strategies and being mindful of the key cost drivers, research teams can effectively plan for the acquisition of this and other valuable, non-catalog chemical building blocks, thereby accelerating their drug discovery programs.
References
- Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London).
- BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
- Guerry, P., et al. (2003). Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry, 68(5), 1879-1886.
- Perdicchia, D., et al. (2012). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 17(9), 10439-10450.
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
- Butt, N., & Zhang, W. (2015). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. Chemical Biology & Drug Design, 85(2), 135-149.
- Figshare. (2003). Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series - The Journal of Organic Chemistry.
- Wang, Z., et al. (2025).
- Pellissier, H. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 40(10), 4948-4966.
- BenchChem. (2025). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery.
- Bonjoch, J., & Solé, D. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 40(1), 114-127.
- ChemicalBook. (2025). 5-Bromo-2-Chloroacetophenone.
- Google Patents. (1990). US4933470A - Method of synthesis of vicinal diamines.
- Le, C. M., & Widenhoefer, R. A. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5565-5569.
- Wang, Y., et al. (2021). Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes. Organic Letters, 23(8), 3128-3132.
- CymitQuimica. (n.d.). 5'-Bromo-2'-chloroacetophenone.
- Santa Cruz Biotechnology. (n.d.). 5′-Bromo-2′-chloroacetophenone, CAS 105884-19-3.
- TCI America. (n.d.). Chiral Resolving Reagents.
- IMARC Group. (2026). Specialty Chemicals Production Cost Analysis Report 2026.
- Zevallos, G. A. (2000). Cost Estimation of Specialty Chemicals From Laboratory-Scale Prices. Cost Engineering, 42(7), 32-36.
- Avantor. (n.d.). 2 results for 5'-Bromo-2'-chloroacetophenone.
- Hessel, V., et al. (2006). Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. Chimia, 60(9), 611-617.
- ResearchGate. (2006). (PDF) Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering.
- US Department of Energy. (2021). Specialty chemicals production case study: Economic analysis of modular chemical process intensification versus conventional stick‐built approaches.
- Eubioco. (2024). Factors influencing the price of medicines.
- Sunway Pharm Ltd. (n.d.). 2-Bromo-5-chloroacetophenone - CAS:935-99-9.
- Ottokemi. (n.d.). Chiral resolving reagents - India.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
- ECHEMI. (n.d.). Chiral Chemicals, Chiral Compounds, Chiral Reagent.
- Kaival Chemicals. (n.d.).
- Unimrkt Healthcare. (2025). 8 Factors Affecting Drug Prices and How to Get Them Right.
- Ng, K. H., & Nordin, R. B. (2020). Factors Impacting Pharmaceutical Prices and Affordability: Narrative Review. Malaysian Journal of Medicine and Health Sciences, 16(SUPP11), 143-153.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- SIELC Technologies. (2018). 1-Bromo-2-(4-chlorophenyl)ethane.
- Taylor & Francis. (2023).
- CRSToday. (2024). Cost: a Complicated Factor in the Drug Manufacturing Process.
- Benchchem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)
- ChemicalBook. (n.d.). 1-BROMO-1-CHLOROETHANE synthesis.
- Google Patents. (2013). EP2597079A1 - Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane.
Sources
- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 2. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]
- 4. 5'-Bromo-2'-chloroacetophenone | CymitQuimica [cymitquimica.com]
- 5. 5′-Bromo-2′-chloroacetophenone, CAS 105884-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Chiral resolving reagents - India [ottokemi.com]
- 8. Resolving Agents Manufacturer, Chiral Chemicals Supplier in Gujarat [kaivalchem.com]
- 9. echemi.com [echemi.com]
- 10. Chiral Resolving Reagents | TCI AMERICA [tcichemicals.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. 8 Factors Affecting Drug Prices and How to Get Them Right [unimrkthealth.com]
- 13. Factors Impacting Pharmaceutical Prices and Affordability: Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety data sheet (SDS) for halogenated phenyl-1,2-diamines
An In-Depth Technical Guide to the Safe Handling of Halogenated Phenyl-1,2-diamines
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations, handling protocols, and emergency procedures associated with halogenated phenyl-1,2-diamines. Synthesizing data from established safety data sheets (SDS), toxicological studies, and emergency response protocols, this document moves beyond a simple checklist to explain the scientific rationale behind critical safety measures.
Introduction: The Double-Edged Sword of Reactivity
Halogenated phenyl-1,2-diamines are a class of aromatic amines that serve as versatile building blocks in pharmaceutical synthesis, polymer science, and the development of advanced materials. Their utility stems from the unique reactivity conferred by the vicinal amino groups and the modulating electronic effects of the halogen substituent(s) on the benzene ring. However, this same chemical reactivity presents significant health and environmental hazards that demand rigorous safety protocols. This guide is structured to provide a deep, actionable understanding of these risks and the methods to mitigate them effectively.
Section 1: Hazard Identification and GHS Classification
Understanding the specific hazards is the foundation of safe handling. While properties vary with the specific halogen and its position, this class of compounds is generally characterized by significant toxicity and environmental hazards.[1][2] Phenylenediamines are classified as toxic substances and their halogenated derivatives often carry similar or enhanced warnings.[3][4]
Primary Routes of Exposure:
-
Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin.[1]
-
Inhalation: These compounds can exist as fine powders or dusts that are easily inhaled, leading to systemic toxicity.[5]
-
Ingestion: Accidental ingestion is a significant route of exposure that can lead to acute toxicity.[6]
A summary of the Globally Harmonized System (GHS) classifications commonly associated with phenylenediamines and their derivatives is presented below.
Table 1: GHS Hazard Classification Summary for Phenylenediamines and Related Compounds
| Pictogram | Signal Word | Hazard Class | Hazard Statement | Representative Sources |
|---|
|
| Danger | Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |[6][7][8] | | | Danger / Warning | Carcinogenicity / Mutagenicity | H351: Suspected of causing cancer. H341: Suspected of causing genetic defects. |[3][8][9] | | | Warning | Skin/Eye Irritation & Sensitization | H319: Causes serious eye irritation. H317: May cause an allergic skin reaction. |[3][6] | | | Warning | Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |[3][6][8] |Section 2: The Toxicological Profile: Mechanisms of Harm
The toxicity of halogenated aromatic amines is multifaceted. The introduction of halogens can alter the metabolic pathways and enhance the toxic effects compared to the parent aniline compound.[10]
-
Hematotoxicity (Methemoglobinemia): A primary concern with exposure to chloroanilines and related compounds is the induction of methemoglobinemia.[11] The compound or its metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[11] This leads to symptoms like cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[4] The para-substituted isomers, such as p-chloroaniline, tend to be the most potent inducers of this effect.[10]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens.[1] Metabolic activation can lead to reactive intermediates that bind to DNA, causing genetic defects.[12] O-phenylenediamine, for instance, is suspected of causing cancer and genetic defects.[3][8]
-
Sensitization: These compounds can be potent skin sensitizers.[6][12] Initial exposure may cause little irritation, but subsequent contact can trigger a severe allergic reaction, such as contact dermatitis.[13]
Table 2: Acute Toxicological Data for Representative Phenylenediamines
| Compound | CAS No. | Oral LD50 (Rat) | Dermal LD50 (ATE) | Inhalative LC50/4h (ATE) | Source |
|---|---|---|---|---|---|
| o-Phenylenediamine | 95-54-5 | 510 mg/kg | Not specified | Not specified | [3] |
| p-Phenylenediamine | 106-50-3 | 80 mg/kg | 300 mg/kg | 0.5 mg/l | [6] |
| m-Phenylenediamine | 108-45-2 | Not specified | Not specified | Not specified | [4] |
ATE: Acute Toxicity Estimate
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Given the significant hazards, controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE is not a one-size-fits-all decision; it must be based on a thorough risk assessment of the specific procedure.
Engineering Controls:
-
Chemical Fume Hood: All work with halogenated phenyl-1,2-diamines, including weighing and preparing solutions, should be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[8]
-
Ventilation: General laboratory ventilation must be adequate to disperse any fugitive emissions.[14] Storage areas should also be well-ventilated.[15]
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile gloves are generally recommended for chemical protection.[16] Avoid latex gloves, which offer poor protection against many chemicals. For extended contact or when handling large quantities, heavier-duty gloves should be considered. Always inspect gloves for damage before use and wash hands thoroughly after removal.[17]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[17] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[18]
-
Skin and Body Protection: A lab coat must be worn at all times.[16] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[16]
-
Respiratory Protection: When engineering controls cannot guarantee exposure levels are below occupational limits, or during emergency situations, respiratory protection is required. The type of respirator (e.g., N-95, half-mask with appropriate cartridges, or a self-contained breathing apparatus) depends on the specific hazard and potential concentration.[16][19]
The following workflow provides a logical framework for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Halogenated Phenyl-1,2-diamines.
Section 4: Safe Handling, Storage, and Incompatibility
Proper laboratory housekeeping is a critical, non-negotiable aspect of safety.
Handling:
-
Avoid the formation of dust when handling solids.[8]
-
Use only in well-ventilated areas, preferably a fume hood.
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.
-
Wash hands and any exposed skin thoroughly after handling.[20]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[20]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[14][15]
-
Keep containers tightly closed to prevent exposure to air and moisture.[7][14] Many amines are air-sensitive and can oxidize, turning dark in color.[4][21]
-
Store in locked cabinets or areas accessible only to authorized personnel.[15]
-
Segregate from incompatible materials.[15]
Incompatibility:
-
Oxidizing Agents: Phenylenediamines can react violently with strong oxidizing agents (e.g., peroxides, perchlorates, nitrates).[4][13]
-
Acids and Acid Halides: As bases, they will undergo exothermic neutralization reactions with acids, acid chlorides, and acid anhydrides.[13][22]
-
Other Incompatibles: May be incompatible with isocyanates, halogenated organics, and epoxides.[22]
Section 5: Emergency Procedures: A Self-Validating Response System
Pre-planning is essential for a safe and effective response to any chemical emergency.[23] All personnel must know the location of safety showers, eyewashes, and spill kits.
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[23][24] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][23] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention immediately.[6][8]
Spill Response Protocol: The response to a spill depends on its size and location. The following workflow outlines the critical decision points and actions.
Caption: Emergency Spill Response Workflow.
Experimental Protocol: Cleanup of a Minor Solid Spill
This protocol describes a self-validating system for cleaning a small (e.g., < 5 grams) spill of a solid halogenated phenyl-1,2-diamine contained within a chemical fume hood.
1. Preparation & Notification: 1.1. Alert all other personnel in the immediate vicinity of the spill.[23] 1.2. Ensure the fume hood sash is at the proper working height. 1.3. Don appropriate PPE: safety goggles, a lab coat, and two pairs of nitrile gloves.[25]
2. Containment & Cleanup: 2.1. Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[24] Do not sweep the dry powder. 2.2. Carefully scoop the mixture into a container designated for hazardous waste. Use non-sparking tools. 2.3. Perform a final decontamination of the spill surface. Use a cloth or paper towel wetted with an appropriate solvent (e.g., ethanol or methanol, check SDS for compatibility) to wipe the area. 2.4. Place all used absorbent materials, contaminated gloves, and cleaning materials into the hazardous waste container.[24]
3. Validation & Disposal: 3.1. Securely seal the hazardous waste container. 3.2. Label the container with the words "Hazardous Waste," the full chemical name, and the date.[26] 3.3. Remove the outer pair of gloves and dispose of them in the waste container before leaving the fume hood. 3.4. Wash hands thoroughly with soap and water. 3.5. Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department.[27]
Section 6: Waste Disposal
Chemical waste containing halogenated compounds requires special handling and cannot be disposed of down the drain or in regular trash.[26]
-
Segregation: Halogenated waste streams must be kept separate from non-halogenated waste.[27][28] Mixing them increases the volume of regulated waste and complicates disposal.
-
Labeling: All waste containers must be clearly labeled with their full contents.[26]
-
Disposal Method: The primary method for disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[27][29][30] This process is designed to ensure complete destruction of the hazardous compounds.
Conclusion
Halogenated phenyl-1,2-diamines are powerful reagents whose utility is matched by their potential hazards. A culture of safety, grounded in a thorough understanding of the risks and a disciplined adherence to established protocols, is not merely a regulatory requirement but a scientific and ethical imperative. By internalizing the principles of hazard identification, exposure control, emergency preparedness, and proper disposal, researchers can harness the synthetic potential of these compounds while ensuring the safety of themselves, their colleagues, and the environment.
References
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industrial Safety.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
- GHS Classification for o-Phenylenediamine. ChemReg.net.
- Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data.
- Toxicology laboratory analysis and human exposure to p-chloroaniline.
- TOX-43: o-,m-, and p-Chloroanilines.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. US EPA.
- CHEMICAL SPILL PROCEDURES. Environmental Health and Safety.
- Spill Control/Emergency Response. EHSO Manual.
- Technical Resource Document: Treatment Technologies for Halogen
- The importance of Personal Protective Equipment in the handling of chemicals. Calyxp.
- Safety data sheet for p-phenylenediamine. CPAChem.
- Personal Protective Equipment Selection Guide. RLSS.
- Emergency Response To Chemical Spills. Safety101.
- SAFETY DATA SHEET for 1,4-Phenylenediamine dihydrochloride. MilliporeSigma.
- SAFETY DATA SHEET for o-Phenylenediamine. Fisher Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Safety Data Sheet: 1,2-Phenylenediamine. Carl ROTH.
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
- P-Phenylenediamine.
- 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hazardous Material Spill.
- SAFETY DATA SHEET for 1,4-Phenylenediamine. TCI Chemicals.
- 1,3-PHENYLENEDIAMINE. CAMEO Chemicals, NOAA.
- Chemical Emergency Preparedness. American Red Cross.
- N-PHENYL-1,2-PHENYLENEDIAMINE MATERIAL SAFETY D
- SAFETY DATA SHEET for o-Phenylenediamine. Thermo Fisher Scientific.
- Hazardous Waste Disposal Procedures.
- SAFETY DATA SHEET for p-phenylenediamine. MilliporeSigma.
- PHENYLENEDIAMINES. CAMEO Chemicals, NOAA.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Disposing Amine Waste.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
- Technical Resource Document: Diamine Compound Disposal and Waste Tre
- Amine Storage Conditions: Essential Guidelines for Safety.
- Chemical Compatibility. Division of Research Safety, University of Illinois.
- Safety Data Sheet: p-phenylenediamine. Chemos GmbH&Co.KG.
- p-Phenylenediamine - CIR Report D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemreg.net [chemreg.net]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. 1,3-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 16. research.arizona.edu [research.arizona.edu]
- 17. falseguridad.com [falseguridad.com]
- 18. epa.gov [epa.gov]
- 19. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 20. fishersci.com [fishersci.com]
- 21. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. PHENYLENEDIAMINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 24. safety.charlotte.edu [safety.charlotte.edu]
- 25. diplomatacomercial.com [diplomatacomercial.com]
- 26. mtu.edu [mtu.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ehs.yale.edu [ehs.yale.edu]
- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 30. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Methodological & Application
Preparation of Noyori-Ikariya catalysts with 5-bromo-2-chlorophenyl diamine ligands
An Application Note for Advanced Catalyst Synthesis
Topic: Preparation of Noyori-Ikariya Catalysts with N-(5-bromo-2-chlorobenzenesulfonyl)-1,2-diphenylethylenediamine Ligands
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pursuit of Precision in Asymmetric Catalysis
The Noyori-Ikariya catalysts represent a pinnacle of achievement in asymmetric synthesis, enabling the efficient and highly stereoselective reduction of ketones and imines to chiral alcohols and amines.[1][2] These molecules are critical building blocks in the pharmaceutical and fine chemical industries. The catalyst's remarkable efficacy stems from its "metal-ligand bifunctional" nature, where both the ruthenium center and the N-H group on the chiral diamine ligand participate in a concerted, six-membered pericyclic transition state during the hydrogen transfer step.[1]
The modularity of these catalysts, allowing for fine-tuning of the η⁶-arene, the diamine backbone, and the N-sulfonyl group, offers a powerful platform for optimizing reactivity and selectivity for specific substrates.[3] This application note provides a comprehensive guide to the synthesis of a novel Noyori-Ikariya catalyst featuring an N-(5-bromo-2-chlorobenzenesulfonyl) group. The introduction of this electronically and sterically distinct sulfonyl group, characterized by the electron-withdrawing properties of the halogen substituents, presents an opportunity to modulate the catalyst's electronic properties and potentially enhance its performance in challenging asymmetric reductions.
This document is structured to provide not just a protocol, but a deep understanding of the synthetic strategy, the rationale behind each step, and the critical parameters for success.
Catalytic Mechanism: Asymmetric Transfer Hydrogenation
The catalytic cycle for asymmetric transfer hydrogenation (ATH) with Noyori-Ikariya catalysts is a well-established process. The precatalyst is activated in the presence of a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) to form the active 18-electron ruthenium-hydride species. This hydride is the key intermediate responsible for delivering hydrogen to the prochiral substrate in a highly stereocontrolled manner.[4] The chirality of the product is dictated by the configuration of the diamine ligand, which creates a chiral environment that favors the approach of the substrate from one specific face.[2]
Caption: Catalytic Cycle of Asymmetric Transfer Hydrogenation.
Overall Synthetic Workflow
The preparation of the target catalyst is a two-stage process. First, the bespoke chiral ligand is synthesized via N-sulfonylation of a commercially available chiral diamine. Second, this ligand is complexed with a ruthenium-arene dimer to yield the final Noyori-Ikariya catalyst.
Caption: Two-Stage Catalyst Synthesis Workflow.
Experimental Protocols
Part A: Synthesis of N-(5-bromo-2-chlorobenzenesulfonyl)-(1R,2R)-1,2-diphenylethylenediamine Ligand
This procedure details the mono-sulfonylation of a chiral diamine. The use of triethylamine as a base is crucial for scavenging the HCl generated during the reaction. The reaction is performed at 0 °C to control the rate and selectivity of the mono-sulfonylation over di-sulfonylation.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| (1R,2R)-1,2-Diphenylethylene-1,2-diamine (DPEN) | C₁₄H₁₆N₂ | 212.29 | 10.0 | 2.12 g |
| 5-Bromo-2-chlorobenzenesulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | 10.0 | 2.90 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL (1.21 g) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 100 mL |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1R,2R)-1,2-diphenylethylene-1,2-diamine (2.12 g, 10.0 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Initial Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 5-bromo-2-chlorobenzenesulfonyl chloride (2.90 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the diamine solution over 30 minutes using a dropping funnel. Expertise & Experience: A slow, dropwise addition is critical to prevent localized high concentrations of the sulfonyl chloride, which can lead to the formation of the undesired di-sulfonylated by-product.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:2 v/v). The product should have a lower Rf value than the starting diamine.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Redissolve the solid in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired ligand as a white or off-white solid.[3]
Part B: Synthesis of [(η⁶-p-cymene)Ru(N-(5-bromo-2-chlorobenzenesulfonyl)-(1R,2R)-DPEN)Cl]
This is the final complexation step. The reaction is typically carried out at an elevated temperature to facilitate the cleavage of the chloro-bridges in the ruthenium dimer and coordination of the new chiral ligand.[3][5]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| N-(5-bromo-2-chlorobenzenesulfonyl)-(1R,2R)-DPEN (from Part A) | C₂₀H₁₈BrClN₂O₂S | 497.80 | 1.0 | 498 mg |
| Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 0.5 | 306 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 0.15 mL (111 mg) |
| 2-Propanol (IPA), anhydrous | C₃H₈O | 60.10 | - | 20 mL |
Step-by-Step Protocol
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Reaction Setup: In a 50 mL Schlenk flask, combine the synthesized ligand (498 mg, 1.0 mmol), the dichloro(p-cymene)ruthenium(II) dimer (306 mg, 0.5 mmol), and anhydrous 2-propanol (20 mL).
-
Base Addition: Add triethylamine (0.15 mL, 1.1 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 80 °C with stirring for 1-2 hours. The initial orange-red suspension should become a clear, deep-red or orange solution.[3]
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC if desired), allow the solution to cool to room temperature.
-
Isolation:
-
Reduce the volume of the solvent to approximately 5 mL under reduced pressure.
-
Add diethyl ether or hexanes to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold 2-propanol and then with diethyl ether.
-
-
Drying: Dry the resulting orange or reddish-brown solid under high vacuum to afford the final Noyori-Ikariya catalyst.
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through a series of checkpoints:
-
TLC Monitoring: In both Part A and Part B, TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before moving to the work-up stage.
-
Spectroscopic Characterization: The identity and purity of the final catalyst are unequivocally confirmed through a suite of analytical techniques. Discrepancies in the spectroscopic data would immediately indicate incomplete reaction, impurities, or an incorrect structure.
-
Crystallographic Analysis: For unambiguous structural elucidation and confirmation of the metal center's stereochemistry, single-crystal X-ray diffraction can be performed on the final complex.[3]
Characterization Data (Expected)
The synthesized catalyst should be characterized by standard spectroscopic methods. The following table provides expected data based on analogous structures reported in the literature.[1][3]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-6.8 (m, Ar-H from ligand and sulfonyl group), 5.5-5.2 (m, 4H, p-cymene Ar-H), 3.5-4.5 (m, 2H, CH-CH of diamine), 2.9 (septet, 1H, CH(CH₃)₂ of p-cymene), 2.1 (s, 3H, Ar-CH₃ of p-cymene), 1.2 (d, 6H, CH(CH₃)₂ of p-cymene). The N-H proton may appear as a broad signal. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145-125 (Ar-C), 100-80 (p-cymene Ar-C), 70-60 (CH-CH of diamine), 31.0 (CH(CH₃)₂), 22.5 (CH(CH₃)₂), 18.5 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1320 & ~1150 (S=O stretches of SO₂N). |
| HRMS (ESI+) | Calculated for [C₃₀H₃₂BrCl₂N₂O₂RuS]⁺ ([M-Cl]⁺). Found value should be within ± 5 ppm of the calculated mass. |
References
-
Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(38), 14457-14465. [Link]
-
Blackmond, D. G., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 11(22), 13866-13874. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl Chloride. Organic Syntheses, 1, 21. [Link]
-
Bennett, M. A., & Smith, A. K. (1974). (η-Benzene)ruthenium(II) complexes. Inorganic Syntheses, 28, 7-11. [Link]
-
Wills, M., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(16), 3848. [Link]
Sources
- 1. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure of [(η6-p-cymene)Ru(2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide)Cl]Cl; biological evaluation, topoisomerase II inhibition and reaction with DNA and human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-coupling reactions of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine via Buchwald-Hartwig amination
Application Note: Chemoselective Cross-Coupling of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Executive Summary & Molecule Analysis
This Application Note details the strategic functionalization of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine . This scaffold is a high-value chiral intermediate often used in the synthesis of kinase inhibitors and CNS-active agents.
The Challenge: Successful elaboration of this molecule requires navigating three competing reactivity challenges:
-
Chemoselectivity (Halogens): Differentiating between the labile Aryl-Bromide (C-Br) and the robust Aryl-Chloride (C-Cl).
-
Catalyst Poisoning (The "Diamine Trap"): The aliphatic 1,2-diamine motif mimics the ethylenediamine ligand (en), a potent chelator that can displace phosphine ligands from Palladium, deactivating the catalyst.
-
Stereochemical Integrity: Preserving the (1S) chiral center adjacent to the reaction site.
The Solution: We present a "Protection-First" protocol as the industry gold standard for reliability, utilizing BrettPhos Pd G4 precatalysts to achieve exclusive C-Br coupling while preserving the C-Cl handle for future diversification.
Strategic Decision Framework
The following flowchart illustrates the decision logic for handling this substrate. While direct coupling is theoretically possible, it is fraught with catalyst deactivation risks due to the aliphatic diamine.
Figure 1: Strategic workflow for functionalizing the 5-bromo position while managing diamine interference.
Detailed Protocols
Phase 1: The "Safety Net" – Diamine Protection
Rationale: Aliphatic 1,2-diamines are bidentate ligands that bind Pd(II) species tightly, preventing the reductive elimination step. Converting them to carbamates (Boc) eliminates this chelation risk.
Protocol:
-
Dissolve the substrate (1.0 equiv) in THF/Water (1:1).
-
Add NaHCO₃ (3.0 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv).
-
Stir at RT for 4–6 hours. Monitor by LCMS for disappearance of the diamine.
-
Extract with EtOAc, wash with brine, and concentrate. The resulting Bis-Boc intermediate is now a standard Aryl Bromide/Chloride substrate.
Phase 2: Chemoselective Buchwald-Hartwig Amination
Objective: Couple an external amine (R-NH₂) to the 5-Br position without touching the 2-Cl.
Reaction Setup:
| Component | Role | Specification |
| Substrate | Electrophile | Bis-Boc protected intermediate (1.0 equiv) |
| Coupling Partner | Nucleophile | Primary/Secondary Amine or Amide (1.2 equiv) |
| Catalyst | Pd Source | BrettPhos Pd G4 (1–2 mol%) |
| Base | Deprotonation | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Medium | 1,4-Dioxane or Toluene (anhydrous) |
| Temp | Energy | 80°C – 100°C |
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon.
-
Solids Addition: Charge the vial with the Bis-Boc Substrate (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.4 equiv).
-
Expert Insight: We use BrettPhos Pd G4 (Generation 4 Precatalyst) because it activates at low temperatures and is highly selective for mono-arylation of primary amines [1]. It prevents the "induction period" seen with Pd(OAc)₂.
-
-
Liquids Addition: Seal the vial. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate) and the Amine Nucleophile (1.2 equiv).
-
Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor via HPLC/UPLC at 1 hour. The Br-bond is weaker (BDE ~81 kcal/mol) than the Cl-bond (BDE ~96 kcal/mol), ensuring the Cl remains intact if the temperature is kept <100°C [2].
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Phase 3: Deprotection (Restoring the Diamine)[1]
-
Dissolve the coupled product in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane.
-
Stir at RT for 1–2 hours.
-
Neutralize carefully with cold NaHCO₃ (aq) or basic resin to avoid hydrolyzing the newly formed C-N bond (if sensitive).
Mechanistic Insight: Why This Works
The success of this protocol relies on the specific properties of the BrettPhos ligand family.
Figure 2: Catalytic cycle highlighting the chemoselectivity window.
Key Factors:
-
Oxidative Addition Rates: Pd(0) inserts into Ar-Br bonds roughly 1000x faster than Ar-Cl bonds under these conditions.
-
Ligand Bulk: BrettPhos is bulky. It facilitates the reductive elimination of the new C-N bond but makes the oxidative addition into the smaller, stronger C-Cl bond kinetically unfavorable [3].
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation by O₂ or water. | Use BrettPhos Pd G4 (air-stable solid) but ensure solvents are anhydrous/degassed. |
| Reaction Stalls at 50% | Product inhibition or incomplete activation. | Add a second portion of catalyst (1 mol%) or switch to RuPhos Pd G4 (better for secondary amines). |
| Dechlorination (Cl lost) | Temperature too high; Hydride source present. | Reduce temp to 60–70°C. Ensure solvent is not acting as a hydride donor (avoid EtOH/iPrOH; stick to Toluene/Dioxane). |
| Diamine Chelation (Direct Route) | Substrate poisoning Pd. | Switch to Protocol 1 (Protection). If impossible, use 5–10 mol% catalyst and LHMDS as base (non-coordinating). |
References
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50.[1]
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 2008, 130, 13552.[1]
-
Sigma-Aldrich. "BrettPhos Pd G4 Application Note."[2]
Sources
Application Note: Strategic Functionalization of 5-Bromo-2-Chlorophenyl Diamines via Selective Suzuki-Miyaura Coupling
Introduction
Substituted phenylenediamines are foundational building blocks in medicinal chemistry and materials science, serving as key precursors for pharmaceuticals, agrochemicals, and high-performance polymers like aramids.[1][2][3] The 5-bromo-2-chlorophenyl diamine scaffold, in particular, offers two distinct halogenated sites for synthetic elaboration. This di-halogenated pattern presents a unique challenge and opportunity: the ability to perform sequential, site-selective cross-coupling reactions to build molecular complexity in a controlled manner.
The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction in modern organic synthesis, celebrated for its versatility, functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[4][5] This guide provides a comprehensive overview and detailed protocols for the chemoselective functionalization of 5-bromo-2-chlorophenyl diamines, focusing on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve selective coupling at the C5 position.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a new organopalladium(II) complex. This step is typically the rate-determining step of the entire cycle.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Achieving Chemoselectivity: Exploiting Halogen Reactivity
The key to selectively functionalizing 5-bromo-2-chlorophenyl diamines lies in the differential reactivity of the carbon-halogen bonds towards oxidative addition. The bond strength increases, and thus the reactivity in oxidative addition decreases, in the order C-I > C-OTf > C-Br > C-Cl.[6][9] This inherent reactivity difference allows for the preferential activation of the C-Br bond over the much less reactive C-Cl bond.
By carefully selecting the catalyst, ligand, and reaction conditions, one can favor oxidative addition at the more labile C5-Br position while leaving the C2-Cl position intact for subsequent transformations. This strategy is highly effective for di-halogenated substrates where one halogen is significantly more reactive than the other.[7][10] While aryl chlorides are typically challenging substrates, requiring potent catalytic systems, this low reactivity becomes an advantage for achieving selectivity in bromo-chloro arenes.[8][11]
Key Reaction Parameters and Optimization
The success of a selective Suzuki coupling is not automatic; it requires careful optimization of several interdependent parameters.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high efficiency and selectivity.
-
Palladium Precursor: Common Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are often used, as they are reduced in situ to the active Pd(0) species.[12] Alternatively, starting directly with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate side reactions like the homocoupling of boronic acids.[11]
-
Ligand Choice: For coupling with aryl bromides, and particularly for preparing to eventually couple with the less reactive aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[11] The use of bulky, electron-rich ligands is often necessary to facilitate the oxidative addition step and promote efficient reductive elimination.[6][13]
-
Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging couplings. Their steric bulk and electron-donating properties stabilize the palladium center and accelerate the key steps of the catalytic cycle.[11][14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes, often exhibiting high catalytic activity for coupling aryl chlorides, and by extension, are highly effective for aryl bromides.[8]
-
Base Selection
The base plays a critical role in the transmetalation step by activating the boronic acid.[15] The choice of base can significantly impact reaction rate and yield, and its strength and solubility are key considerations.
| Base | Formula | Strength | Key Characteristics & Use Cases |
| Potassium Carbonate | K₂CO₃ | Moderate | A common, cost-effective choice for many standard Suzuki couplings.[15] |
| Potassium Phosphate | K₃PO₄ | Strong | Often used for more challenging couplings, including those with sterically hindered substrates or less reactive halides. Its use with anhydrous solvents may require a small amount of water to be effective.[12][13] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective due to its greater solubility in organic solvents, often providing superior results in difficult couplings.[7][15] |
| Sodium Carbonate | Na₂CO₃ | Moderate | A widely used and effective base, often employed in biphasic solvent systems.[10][16] |
Solvent System
The choice of solvent must account for the solubility of all components: the substrate, boronic acid, base, and catalyst complex.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[9]
-
Aqueous Co-solvents: Often, a mixture of an organic solvent with water is employed. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[17]
-
Inert Atmosphere: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.[11][12] Therefore, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and minimize side reactions like boronic acid homocoupling.[12]
Detailed Experimental Protocol: Selective Coupling at C5-Br
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with a 5-bromo-2-chlorophenyl diamine at the C5-bromo position.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Mmol | Equiv. |
| 5-bromo-2-chloro-N¹,N¹-dimethylbenzene-1,4-diamine | C₈H₁₀BrClN₂ | 249.54 | 250 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene / H₂O (10:1) | - | - | 11 mL | - | - |
Procedure
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-2-chlorophenyl diamine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos ligand (0.04 equiv), and potassium phosphate (2.0 equiv).[15]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (10:1, ~0.1 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides systematic solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst.[12] 2. Poor Reagent Quality: Water in reagents leading to protodeboronation.[12] 3. Ineffective Ligand/Base: The chosen ligand or base is not potent enough for the substrate.[11] | 1. Improve Degassing: Ensure solvents are thoroughly degassed (sparge with Ar/N₂ or use freeze-pump-thaw cycles). Use flame-dried glassware.[11] 2. Use Anhydrous Reagents: Use fresh boronic acid and finely ground, anhydrous base.[12] 3. Screen Conditions: Switch to a more electron-rich, bulky ligand (e.g., XPhos). Try a stronger base (e.g., Cs₂CO₃). Increase the temperature cautiously.[11][12] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[11] 2. Use of Pd(II) Precatalyst: In situ reduction of Pd(II) can sometimes initiate homocoupling pathways.[11] | 1. Strictly Exclude Oxygen: This is the most critical factor. Rigorously degas all components.[12] 2. Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[11] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess Water/Proton Source: The C-B bond is cleaved by a proton source, removing the boronic acid from the cycle.[12] 2. High Temperature: Excessive heat can accelerate this side reaction. | 1. Ensure Anhydrous Conditions: Thoroughly dry solvents and reagents. Use a finely powdered, anhydrous base.[12] 2. Use a Boronate Ester: Consider converting the boronic acid to a more stable pinacol ester (Bpin), which is less susceptible to protodeboronation.[9] |
| Dehalogenation (Aryl halide replaced by -H) | 1. Hydride Source Present: Some reagents (e.g., amine bases, alcohol solvents) can act as hydride donors after oxidative addition. | 1. Change Base/Solvent: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent like toluene or dioxane.[11] |
Conclusion
The selective functionalization of 5-bromo-2-chlorophenyl diamines via Suzuki-Miyaura coupling is a powerful and reliable strategy for the synthesis of complex molecular architectures. By capitalizing on the inherent reactivity difference between C-Br and C-Cl bonds, chemists can achieve excellent chemoselectivity. Success relies on the judicious selection of a potent catalytic system—typically involving a bulky, electron-rich phosphine ligand—coupled with an appropriate base and rigorously maintained inert reaction conditions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to effectively utilize this important transformation in their synthetic endeavors.
References
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. [Link]
-
Molecules. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Wiley Online Library. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Semantic Scholar. (2007). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
eScholarship.org. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ResearchGate. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. [Link]
-
ResearchGate. (2020). review on phenylene diamine (preparation , reaction , biological applications , bio-uses). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Application of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine in SGLT2 inhibitor research
The following Application Note and Protocol Guide is designed for researchers investigating the 5-bromo-2-chlorophenyl pharmacophore, specifically focusing on the utility of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine within the broader context of SGLT2 inhibitor development and selectivity profiling.
From Norepinephrine Reuptake Inhibition to SGLT2 Modulation
Part 1: Executive Summary & Scientific Context
In modern medicinal chemistry, the 5-bromo-2-chlorophenyl moiety acts as a "privileged scaffold," serving as the critical anchor for two distinct therapeutic classes:
-
SGLT2 Inhibitors (Metabolic Disease): exemplified by Dapagliflozin , where the phenyl ring is linked via a carbon-carbon bond to a glucose moiety.[1]
-
NRIs (CNS Disorders): exemplified by Edivoxetine , where the phenyl ring is linked to a chiral diamine or morpholine side chain.
While (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is the direct precursor for Edivoxetine, its application in SGLT2 research is pivotal in Fragment-Based Drug Design (FBDD) and Selectivity Profiling . Researchers utilizing this diamine in the SGLT2 space are typically investigating:
-
Off-Target Liability: Ensuring novel SGLT2 candidates do not exhibit NRI activity (which causes cardiovascular side effects like tachycardia).
-
Scaffold Hopping: Utilizing the chiral diamine as a novel linker for PROTACs targeting metabolic proteins.
-
Divergent Synthesis: Using the shared halogenated core to generate libraries of both metabolic and CNS-active compounds.
Part 2: Detailed Experimental Protocols
Protocol A: Divergent Synthesis & Cross-Coupling of the 5-Bromo-2-chlorophenyl Core
Rationale: Both Dapagliflozin (SGLT2i) and Edivoxetine (NRI) rely on functionalizing the bromine position of the 5-bromo-2-chlorophenyl ring. This protocol describes the Suzuki-Miyaura Coupling , a shared critical step for functionalizing this scaffold.
Objective: Selective functionalization of the C5-Bromine position while preserving the C2-Chlorine and chiral center (if present).
Materials:
-
Substrate: (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (protected as N-Boc if necessary) OR 5-bromo-2-chlorobenzoic acid (SGLT2 route).
-
Boronic Acid: 4-Ethoxyphenylboronic acid (for Dapagliflozin analog) or Aryl-boronate ester.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 v/v).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with the 5-bromo-2-chlorophenyl substrate (1.0 equiv), Boronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to substrate). Seal the vial.
-
Reaction: Heat to 80°C for 4-6 hours. Note: Monitoring via LC-MS is critical to ensure the C2-Chlorine remains intact (oxidative addition into C-Cl is slower but possible at higher temps).
-
Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.
-
Purification: Flash Column Chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
LC-MS: Mass shift corresponding to -Br +Aryl.
-
1H NMR: Disappearance of the specific aromatic triplet/doublet of the C5-H and appearance of new aryl protons.
Protocol B: Selectivity Profiling (SGLT2 vs. NET)
Rationale: Because the 5-bromo-2-chlorophenyl scaffold is capable of binding both SGLT2 (when glycosylated) and the Norepinephrine Transporter (NET) (when aminated), it is vital to screen SGLT2 candidates against the diamine intermediate to quantify "scaffold selectivity."
Objective: Determine the Selectivity Index (SI) of a novel SGLT2 candidate against the NET transporter using the Diamine as a positive control for NET binding.
Workflow:
-
Assay Setup: Prepare HEK293 cells stably expressing human NET (hNET) and separate cells expressing hSGLT2.
-
Control Preparation: Dissolve (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (Control A) and Dapagliflozin (Control B) in DMSO.
-
Competitive Binding (hNET):
-
Incubate hNET membranes with [3H]-Nisoxetine (radioligand) and varying concentrations of the SGLT2 candidate.
-
Use the Diamine (Control A) to define 100% inhibition of NET.
-
-
Glucose Uptake (hSGLT2):
-
Data Analysis: Calculate IC50 for both targets.
Data Interpretation Table:
| Compound | hSGLT2 IC50 (nM) | hNET IC50 (nM) | Selectivity Index (NET/SGLT2) | Interpretation |
| Dapagliflozin | 1.2 | >10,000 | >8,000 | Highly Selective SGLT2i |
| Chiral Diamine (Topic) | >10,000 | 4.5 | <0.001 | Potent NET Binder (NRI) |
| Novel Candidate X | 5.0 | 500 | 100 | Moderate Selectivity (Risk of CVS side effects) |
Part 3: Visualization & Pathway Logic
The following diagram illustrates the Divergent Synthesis pathways where the 5-bromo-2-chlorophenyl scaffold splits into Metabolic (SGLT2) and CNS (NRI) therapeutics.
Caption: Divergent synthetic pathways utilizing the 5-bromo-2-chlorophenyl core. The diagram highlights how the scaffold differentiates into SGLT2 inhibitors (green) and NRIs (red).
References
-
Eli Lilly and Company. (2010). Synthesis of Edivoxetine (LY2216684). Journal of Medicinal Chemistry. (Context: Verification of the diamine as an NRI intermediate).
-
Meng, W., et al. (2008).[6] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. (Context: Establishment of the 5-bromo-2-chlorophenyl scaffold in SGLT2i).
-
Xu, G., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry Letters. (Context: Aglycone modification strategies).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11186829, Edivoxetine. (Context: Chemical structure validation).
Sources
- 1. dovepress.com [dovepress.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol | CAS No- 1280647-32-6 [chemicea.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Synthesis of indole derivatives using 5-bromo-2-chlorophenyl diamine scaffolds
Leveraging 5-Bromo-2-Chlorophenyl Nitrogenous Scaffolds for Regioselective Core Construction
Executive Summary & Strategic Rationale
The synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The specific scaffold 5-bromo-2-chlorophenyl presents a unique and highly valuable "orthogonal handle" system.
-
The 5-Bromo moiety (becoming C4 or C6 in the indole, depending on cyclization) allows for facile palladium-catalyzed coupling (Suzuki-Miyaura) under mild conditions.
-
The 2-Chloro moiety (becoming C7) provides a sterically protected site that is resistant to initial coupling but can be activated later via specialized ligands (e.g., Buchwald-Hartwig amination), enabling precise sequential functionalization.
Clarification on Nomenclature: While often colloquially referred to as a "diamine" scaffold due to the presence of two nitrogen atoms in the precursor, the chemically active species for indole synthesis is 5-bromo-2-chlorophenylhydrazine (a functional diamine, R-NH-NH₂). True phenylenediamines (benzene-1,2-diamines) typically yield benzimidazoles. This guide focuses on the Fischer Indole pathway using the hydrazine scaffold, as it guarantees regiochemical fidelity.
Scientific Principles & Regiochemistry
The critical advantage of using 5-bromo-2-chlorophenylhydrazine is Regiochemical Locking .
In a standard Fischer Indole Synthesis with a meta-substituted phenylhydrazine, cyclization can occur at either ortho position, leading to a mixture of 4- and 6-substituted indoles. However, the 2-chloro substituent blocks one ortho site , forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the open C6 position.
The Outcome:
-
Precursor: 1-hydrazinyl-2-chloro-5-bromobenzene.
-
Cyclization Site: C6 (unsubstituted).
-
Product: 4-Bromo-7-chloroindole derivatives.
Pathway Logic Visualization
The following diagram illustrates the "Ortho-Block" mechanism that ensures single-isomer formation.
Caption: Mechanistic flow of the Fischer Indole Synthesis. The 2-chloro substituent sterically prohibits cyclization at C2, directing the reaction exclusively to C6 to yield the 4-bromo-7-chloro regioisomer.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (5-Bromo-2-chlorophenylhydrazine)
Use this protocol if the hydrazine is not purchased commercially. Starting material: 5-bromo-2-chloroaniline.
Reagents:
-
5-Bromo-2-chloroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) or Sodium Sulfite
-
Conc. HCl
Step-by-Step:
-
Diazotization: Dissolve 5-bromo-2-chloroaniline (10 g) in conc. HCl (30 mL) and water (10 mL). Cool to -5°C in an ice/salt bath.
-
Add NaNO₂ (3.6 g in 10 mL water) dropwise, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (27 g) in conc. HCl (30 mL) at 0°C.
-
Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A white/beige precipitate (the hydrazine hydrochloride) will form immediately.
-
Isolation: Stir for 2 hours at 0°C, then filter the solid. Wash with cold brine and ether.
-
Free Base (Optional): For the Fischer reaction, the hydrochloride salt is often used directly. If the free base is needed, suspend in EtOAc and wash with 1M NaOH.
Protocol B: Fischer Indole Cyclization (Synthesis of 4-Bromo-7-chloroindole-2-carboxylate)
Targeting a 2-carboxylate derivative allows for further stability and functionalization.
Reagents:
-
5-Bromo-2-chlorophenylhydrazine HCl (1.0 eq)
-
Ethyl Pyruvate (1.1 eq)
-
p-Toluenesulfonic acid (pTsOH, 1.0 eq) or Polyphosphoric Acid (PPA)
-
Solvent: Ethanol (Step 1), Toluene (Step 2)
Workflow:
| Step | Operation | Critical Parameter |
| 1. Hydrazone Formation | Suspend hydrazine HCl (10 mmol) in Ethanol (20 mL). Add Ethyl Pyruvate (11 mmol). Stir at RT for 2 hours. | Monitor by TLC. The hydrazone is usually a yellow solid. |
| 2. Isolation | Evaporate Ethanol or filter the precipitated hydrazone. | Removal of water/ethanol is crucial if using PPA next. |
| 3. Cyclization | Dissolve Hydrazone in Toluene (50 mL). Add pTsOH (10 mmol). Reflux with Dean-Stark trap. | Reflux (110°C) is required to drive NH₃ elimination. |
| 4. Workup | Cool to RT. Wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[3][4] | Neutralize acid completely to prevent polymerization. |
| 5. Purification | Recrystallize from Hexane/EtOAc or Column Chromatography (SiO₂). | Product is typically a crystalline solid. |
Yield Expectation: 65–80% Identity Verification:
-
¹H NMR: Look for the absence of the NH-NH₂ protons. The indole NH usually appears ~12 ppm.
-
Regiochemistry Check: The coupling constants between the aromatic protons will indicate ortho coupling (if 5,6-substitution) or meta coupling. For 4-bromo-7-chloro, you expect two doublets (H5 and H6) with ortho coupling (~8 Hz).
Orthogonal Functionalization Strategy
Once the 4-bromo-7-chloroindole core is synthesized, the halogen handles allow for sequential library generation.
Caption: Sequential functionalization workflow. The C4-Bromine is significantly more reactive toward Pd(0) oxidative addition than the C7-Chlorine, allowing for controlled, stepwise derivatization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete water removal during hydrazone formation. | Use a Dean-Stark trap or molecular sieves during the reflux step. |
| Regioisomer Contamination | Temperature too high during hydrazone formation (kinetic vs thermodynamic control). | Perform hydrazone formation at 0°C to RT; only heat during the acid-catalyzed cyclization step. |
| Dehalogenation | Palladium catalyst too active during Suzuki coupling (attacking Cl). | Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 80°C. Avoid highly active precatalysts like XPhos-Pd-G2 for the first step. |
References
-
Regioselectivity in Fischer Indole Synthesis
-
Synthesis of Halogenated Indoles
-
Tasleem, et al. "Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives." Indo Am. J. P. Sci, 2018.
-
Explanation: Demonstrates the utility of 5-bromo scaffolds in generating bioactive indole libraries.[6]
-
-
Mechanism of "Abnormal" and Regio-Controlled Fischer Synthesis
-
Murakami, Y. et al. "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Chem. Pharm. Bull. (via PMC).
- Explanation: Provides mechanistic insight into how ortho substituents influence the [3,3]-sigm
-
-
Organic Syntheses Standard Protocol
-
Organic Syntheses, Coll. Vol. 4, p.884 (1963). "Indole-3-aldehyde" (General Fischer Protocol adaptation).
-
-
Palladium-Catalyzed Approaches (Alternative)
-
Garg, N. K. et al. "Indole Synthesis via Interrupted Fischer Indolization." J. Am. Chem. Soc. (Cited in Wikipedia/Alfa Chemistry context).
-
Sources
- 1. iajps.com [iajps.com]
- 2. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in the synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Technical Support Center: Synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Welcome to the technical support guide for the synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges, with a primary focus on improving enantiomeric excess (ee).
Chiral 1,2-diamines are critical building blocks in modern asymmetric synthesis, serving as essential ligands for metal catalysts and as organocatalysts themselves.[1] Their prevalence in pharmaceuticals and biologically active compounds underscores the importance of methods for their efficient and enantioselective synthesis.[2] This guide will provide actionable strategies to enhance the stereochemical outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing the desired diamine, but the enantiomeric excess (ee) is consistently low. What are the most likely causes?
A1: Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors.[3] A primary cause is often a competing non-catalyzed, racemic background reaction.[4] Other significant factors include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity.[5][6]
-
Incorrect Solvent Choice: The solvent can significantly affect the stability and conformation of the catalyst-substrate complex, thereby impacting enantioselectivity.
-
Catalyst Purity and Integrity: The enantiomeric and chemical purity of your chiral catalyst or auxiliary is paramount. Impurities can act as catalyst poisons or promote side reactions.[3]
-
Inappropriate Catalyst Loading: Both too high and too low catalyst loadings can negatively impact ee. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow the background racemic reaction to dominate.[5]
Q2: How can I accurately determine the enantiomeric excess of my product?
A2: The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7] You will need to develop a separation method using a suitable chiral stationary phase. It is crucial to have a racemic sample of your product to confirm the separation of the two enantiomers.[8] An alternative method is NMR spectroscopy using chiral solvating agents (CSAs) or chiral shift reagents, which can provide a rapid determination of enantiomeric purity.[7][9]
Q3: Can the order of reagent addition affect the enantioselectivity?
A3: Yes, the order of addition can be critical. It is often beneficial to pre-form the active catalyst by mixing the metal precursor and the chiral ligand before adding the substrate. This ensures that the desired chiral environment is established before the reaction begins.
Q4: I am considering using a chiral auxiliary-mediated approach. What are the key considerations?
A4: Chiral auxiliaries are a powerful tool for controlling stereochemistry.[10][11] Key considerations include:
-
Ease of Installation and Removal: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemizing the product.
-
High Diastereoselectivity: The auxiliary must effectively control the stereochemical outcome of the reaction.
-
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield.[10]
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in the synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine.
Issue 1: Suboptimal Reaction Conditions
If you are experiencing low ee, the first step is to systematically optimize the reaction conditions.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Protocol: Temperature and Solvent Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add the chiral catalyst and solvent.
-
Equilibration: Bring each reaction to the desired temperature.
-
Initiation: Add the substrate and any other reagents.
-
Monitoring: Monitor the reactions by TLC, GC, or HPLC to determine conversion.
-
Analysis: Once the reactions are complete, quench and determine the ee for each condition using a validated chiral HPLC or GC method.[5]
Table 1: Example Data for Temperature and Solvent Optimization
| Entry | Temperature (°C) | Solvent | Conversion (%) | ee (%) |
| 1 | 25 | Toluene | >95 | 75 |
| 2 | 0 | Toluene | >95 | 88 |
| 3 | -20 | Toluene | 80 | 92 |
| 4 | -40 | Toluene | 65 | 95 |
| 5 | -40 | DCM | 70 | 85 |
| 6 | -40 | THF | 50 | 90 |
This is example data and will vary depending on the specific reaction.
Based on this example data, lower temperatures significantly improve enantioselectivity, with toluene being the optimal solvent.[12]
Issue 2: Problems with Reagents or Catalyst
The purity and integrity of all reaction components are critical for achieving high enantioselectivity.
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity. Contamination with the other enantiomer will directly reduce the final ee of the product.[4]
-
Check Substrate Purity: Impurities in the starting material can inhibit the catalyst or lead to the formation of achiral byproducts. Purify the substrate if necessary.
-
Use Anhydrous Conditions: Many asymmetric reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[4]
Issue 3: Chiral Resolution as an Alternative or Enhancement
If direct asymmetric synthesis proves challenging, or if you wish to further enhance the ee of an already enriched product, classical chiral resolution is a robust alternative.[13] This involves reacting the racemic or enantioenriched diamine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.[14]
Common Chiral Resolving Agents for Amines:
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
L-(+)-Tartaric acid
-
D-(-)-Tartaric acid
-
(+)-Camphorsulfonic acid
-
(-)-Camphorsulfonic acid[13]
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a diamine.
Detailed Protocol: Chiral Resolution with Tartaric Acid
-
Dissolution: Dissolve the racemic or enantioenriched diamine in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: Add a solution of an equimolar amount of L-(+)-tartaric acid in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Amine: Treat the isolated salt with a base (e.g., aqueous NaOH) and extract the free diamine with an organic solvent.[15]
-
Analysis: Determine the ee of the resolved diamine by chiral HPLC.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 12. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 18. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uma.es [uma.es]
- 21. publications.iupac.org [publications.iupac.org]
- 22. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. 1,2-Chloroamine synthesis by aminochlorination [organic-chemistry.org]
- 28. rsc.org [rsc.org]
- 29. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 31. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 34. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Support Center: Troubleshooting Cyclization in 1,2-Diamine Synthesis
Welcome to the technical support center for 1,2-diamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common and often frustrating challenge: intramolecular cyclization side reactions. The 1,2-diamine motif is a cornerstone in medicinal chemistry and materials science, but its synthesis can be plagued by the formation of unwanted cyclic byproducts, most notably piperazines and their derivatives.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the underlying chemical principles governing these side reactions and offer practical, actionable solutions to maximize the yield of your desired linear product.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a mono-N-alkylation on ethylenediamine with a dihalide, but my main product is piperazine. Why is this happening?
This is a classic example of a competing intramolecular cyclization. After the first N-alkylation, the newly formed secondary amine is still nucleophilic. The second reactive site on your alkylating agent is now tethered to the same molecule, creating a high "effective concentration." This proximity strongly favors an intramolecular SN2 reaction, where the second amine attacks the other end of the alkyl chain, closing the ring to form a stable six-membered piperazine.[1][4]
The reaction pathway can be visualized as a competition between the desired intermolecular reaction (attack by another diamine molecule) and the undesired intramolecular reaction.
Caption: Competing reaction pathways in diamine alkylation.
Q2: What are the key factors that influence the rate of intramolecular cyclization?
Several factors dictate the balance between your desired linear product and the cyclized byproduct. Understanding these gives you multiple levers to pull for optimization:
-
Concentration: This is the most critical factor. High concentrations favor intermolecular reactions (molecule-to-molecule), while low concentrations favor intramolecular reactions (within a single molecule).[5][6][7]
-
Chain Length & Substrate Geometry: The formation of 5- and 6-membered rings is kinetically and thermodynamically favored.[8] If you are reacting a 1,2-diamine with a 1,2- or 1,3-dielectrophile, you are setting up a perfect scenario for forming a stable 5- or 6-membered ring.
-
Temperature: Temperature affects reaction rates. Higher temperatures can provide the activation energy needed for the cyclization to occur and can shift the equilibrium towards the thermodynamically more stable product, which is often the cyclic compound.[9][10]
-
Solvent: The solvent can influence the conformation of the mono-alkylated intermediate. A solvent that promotes a more "closed" or "coiled" conformation can increase the likelihood of the reactive ends encountering each other.[4]
-
Steric Hindrance: Bulky substituents on the diamine or the electrophile can disfavor the transition state required for cyclization, thereby reducing the formation of the side product.[11][12][13]
Troubleshooting Guides: From Problem to Solution
Problem 1: My primary product is the cyclized byproduct, even at moderate concentrations.
This indicates that the intramolecular pathway is significantly faster or the resulting cyclic product is much more stable than your desired linear product. This is a battle between kinetics and thermodynamics.[9][10][14][15][16]
Solution 1.1: Implement High-Dilution Conditions
The most effective strategy to disfavor intramolecular reactions is to reduce the probability of the reactive ends of the same molecule finding each other. This is achieved through high-dilution.[5][6][7]
Experimental Protocol: High-Dilution Reaction Setup via Syringe Pump
-
Setup: In a multi-neck flask equipped with a stirrer and under an inert atmosphere (e.g., Argon), add the bulk of your anhydrous solvent.
-
Reagent Preparation: Prepare two separate solutions in gas-tight syringes:
-
Syringe A: Your 1,2-diamine dissolved in a portion of the anhydrous solvent.
-
Syringe B: Your electrophile (e.g., dihaloalkane) dissolved in a portion of the anhydrous solvent.
-
-
Slow Addition: Using a syringe pump, add both solutions dropwise and simultaneously to the vigorously stirred solvent in the flask over a prolonged period (e.g., 8-24 hours). The goal is to maintain a very low instantaneous concentration of both reactants.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials.
-
Workup: Once the addition is complete and the reaction has gone to completion, proceed with your standard workup procedure.
Caption: Workflow for high-dilution conditions.
Solution 1.2: Leverage Kinetic vs. Thermodynamic Control
Often, the desired linear product is the kinetic product (formed faster, lower activation energy), while the more stable cyclic product is the thermodynamic product.[9][10]
-
Favoring the Kinetic Product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a strong, non-nucleophilic base if applicable, and quench the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.
-
Favoring the Thermodynamic Product: If, in a rare case, your desired product is the more stable one, running the reaction at a higher temperature for a longer time will allow the initial kinetic product to revert and eventually form the thermodynamic product.
| Control Type | Temperature | Reaction Time | Major Product |
| Kinetic | Low (e.g., -78°C to 0°C) | Short | Fastest-forming product (often linear) |
| Thermodynamic | High (e.g., Reflux) | Long | Most stable product (often cyclic) |
Problem 2: I need to synthesize an unsymmetrical N,N'-disubstituted 1,2-diamine, but cyclization is unavoidable.
This is a common challenge when two different electrophiles are introduced sequentially. The intermediate from the first alkylation is primed for cyclization with the second electrophile.
Solution 2.1: Use an Orthogonal Protecting Group Strategy
Protecting one of the amines allows you to selectively react the other. After the first modification, you can deprotect the second amine and perform the next reaction under conditions that won't disturb the first modification.[17][18][19][20]
Experimental Protocol: Orthogonal Protection Strategy
-
Mono-Protection: Selectively protect one amine of your 1,2-diamine. A common choice is the Boc group (tert-butyloxycarbonyl), which is stable to many reaction conditions but easily removed with acid.
-
First N-Alkylation/Acylation: React the free amine with your first electrophile (R¹-X) under standard conditions.
-
Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Second N-Alkylation/Acylation: React the newly freed amine with your second electrophile (R²-X). Since R¹ is already installed, and assuming R²-X is not a dielectrophile, the pathway to cyclization is now blocked.
Caption: Orthogonal protection workflow for diamine synthesis.
Table of Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Stable To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Base, Hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis | Mild Acid/Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine) | Acid, Hydrogenolysis |
| Trityl | Trt | Trityl Chloride | Mild Acid | Base, Hydrogenolysis |
This table provides a general overview. Specific substrate sensitivities should always be considered.
References
-
Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). ResearchGate. Retrieved February 24, 2026, from [Link]
-
High dilution principle - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI. Retrieved February 24, 2026, from [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). PubMed. Retrieved February 24, 2026, from [Link]
-
Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. (2012). PubMed. Retrieved February 24, 2026, from [Link]
-
Nickel-Catalyzed Selective Monoamination of 1,2-Diols: An Affordable Approach to Amino Alcohols. (2025). ACS Publications. Retrieved February 24, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 24, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved February 24, 2026, from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.gov. Retrieved February 24, 2026, from [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis of 1,2-diamines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Iridium-catalyzed N-alkylation of diamines with glycerol. (2014). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. (n.d.). Retrieved February 24, 2026, from [Link]
-
Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Contemporary strategies for peptide macrocyclization. (2011). Retrieved February 24, 2026, from [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]
-
Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis. (2012). Retrieved February 24, 2026, from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 24, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
- Process for synthesizing piperazine-piperidine compounds. (n.d.). Google Patents.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. Retrieved February 24, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 24, 2026, from [Link]
-
N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). MDPI. Retrieved February 24, 2026, from [Link]
-
Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (2025). Retrieved February 24, 2026, from [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Substitution effect on the cylization/fluorination reaction of N-dienes in superacid. (2009). PubMed. Retrieved February 24, 2026, from [Link]
- Production of ethylenediamine and N-aminoethylpiperazine from piperazine. (n.d.). Google Patents.
- Method for the preparation of piperazine and substituted piperazines. (n.d.). Google Patents.
-
Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 24, 2026, from [Link]
-
Derivatization reaction of the mycotoxin moniliformin with 1,2-diamino-4,5-dichlorobenzene: Structure elucidation of an unexpected reaction product by liquid chromatography/tandem mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
[3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Cyclization reactions in confined space. (n.d.). Retrieved February 24, 2026, from [Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology. Retrieved February 24, 2026, from [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Publishing. Retrieved February 24, 2026, from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. osti.gov [osti.gov]
- 12. (PDF) Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution [academia.edu]
- 13. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR characterization of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
An In-Depth Technical Guide to the ¹H NMR Characterization of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Introduction: The Significance of Chiral Diamines in Modern Chemistry
Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries and ligands for a vast array of catalytic transformations[1][2]. Their unique stereochemical architecture enables precise control over the formation of enantiomerically pure products, a critical requirement in the development of pharmaceuticals and fine chemicals. (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a specialized building block belonging to this class. The presence of a halogenated phenyl ring provides multiple points for further synthetic modification, making it a valuable intermediate for drug discovery and materials science.
Accurate and unambiguous structural confirmation is the first critical step after the synthesis of such a molecule. While various analytical techniques provide pieces of the puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most informative method for initial structural elucidation. This guide provides a comprehensive analysis of the expected ¹H NMR characteristics of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine, explains the rationale behind spectral features, details a robust protocol for data acquisition, and compares the technique with alternative methods to present a holistic characterization strategy for researchers in the field.
Part 1: Deconstructing the Structure: The Predicted ¹H NMR Profile
The power of ¹H NMR lies in its ability to map the distinct chemical environment of every proton in a molecule.[3] Based on the structure of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine, we can predict the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each unique proton signal.
Figure 1: Structure of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine with protons labeled for NMR assignment.
Predicted ¹H NMR Data Summary
The following table outlines the anticipated signals for the compound when analyzed in a standard deuterated solvent like CDCl₃.
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| Hf | Aromatic | ~ 7.5 - 7.7 | Doublet (d) | 1H | Ortho to the bromo group and deshielded. Coupled only to He. |
| He | Aromatic | ~ 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to both Hf (ortho coupling, J ≈ 8-9 Hz) and Hd (meta coupling, J ≈ 2-3 Hz). |
| Hd | Aromatic | ~ 7.0 - 7.2 | Doublet (d) | 1H | Ortho to the chloro group. Coupled only to He. |
| Hc | Methine (CH) | ~ 4.0 - 4.3 | Triplet (t) or Multiplet (m) | 1H | Benzylic proton adjacent to a chiral center and an amine group, significantly deshielded. Coupled to Ha and Hb. |
| Ha, Hb | Methylene (CH₂) | ~ 2.8 - 3.2 | Multiplets (m) | 2H | Diastereotopic protons adjacent to a chiral center and an amine. They will appear as two distinct signals, each coupled to the other (geminal coupling) and to Hc. |
| -NH₂ | Amine | ~ 1.0 - 4.0 | Broad Singlet (br s) | 4H | Chemical shift is highly variable depending on solvent, concentration, and temperature. Protons are exchangeable with D₂O.[3][4][5] |
Part 2: A Field-Proven Protocol for ¹H NMR Data Acquisition
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Choice Rationale: Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, amine (-NH₂) protons often exchange with trace acidic impurities, leading to very broad or invisible signals.[3] For unambiguous observation of the -NH₂ signals, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it reduces the rate of proton exchange.
-
-
Vortex the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition (400 MHz Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).[6]
-
Integrate all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., one of the aromatic doublets to 1H) to calibrate the relative integrals for all other signals.
-
-
Confirmatory D₂O Exchange:
-
To confirm the identity of the -NH₂ signals, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the amine protons will significantly diminish or disappear entirely, confirming their assignment.[5]
-
Data Acquisition Workflow Diagram
Caption: Workflow for acquiring high-quality ¹H NMR data.
Part 3: Comparative Analysis with Alternative Characterization Techniques
While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of orthogonal techniques. Each method provides unique and complementary information, leading to an irrefutable identification and purity assessment of the final compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H NMR | Precise proton environment, connectivity (through coupling), and relative proton count. | Gold standard for confirming the core covalent structure and regiochemistry. | Does not directly provide molecular weight. Cannot determine enantiomeric purity without a chiral derivatizing agent.[7] |
| ¹³C NMR | Number and type of unique carbon atoms (aliphatic, aromatic, etc.). | Confirms the carbon skeleton of the molecule. Carbons attached to nitrogen appear in a characteristic region (10-65 ppm).[5] | Low natural abundance of ¹³C requires longer acquisition times. |
| Mass Spectrometry (MS) | Exact molecular weight and elemental composition (High-Res MS). | Unambiguously confirms the molecular formula. The distinct isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive evidence of their presence. | Provides no information on the stereochemistry or connectivity of atoms. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess, ee). | The only routine method to quantify the stereochemical purity of the (1S) enantiomer versus its (1R) counterpart. Essential for applications in asymmetric catalysis. | Requires development of a specific chromatographic method with a suitable chiral stationary phase. |
| FTIR Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of key bonds. Primary amines show two characteristic N-H stretching bands (~3300-3500 cm⁻¹) and an N-H bending vibration (~1550-1650 cm⁻¹).[4][5] | Provides a functional group "fingerprint" but offers little detail on the overall molecular structure. |
Synergistic Characterization Workflow
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamine Ligands: (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine vs. DPEN in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand scaffolds, C2-symmetric 1,2-diamines have established themselves as a cornerstone, particularly in transition metal-catalyzed reactions such as asymmetric transfer hydrogenation (ATH). This guide provides an in-depth comparison of the well-established (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) and a more specialized, electronically modified analogue, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine. Our analysis, grounded in established principles of catalysis, will explore how subtle modifications to the ligand structure can profoundly influence catalytic outcomes.
Introduction to the Ligands: Structure and Inherent Properties
(1S,2S)-1,2-Diphenylethane-1,2-diamine (DPEN) is a widely utilized chiral ligand, celebrated for its robustness and the high degree of stereocontrol it imparts in a multitude of asymmetric transformations. Its simple, yet effective, structure features two phenyl groups that create a well-defined chiral pocket around the metal center.
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine, on the other hand, represents a strategic evolution of the DPEN scaffold. The introduction of electron-withdrawing bromo and chloro substituents on one of the phenyl rings is a deliberate design choice aimed at modulating the electronic properties of the resulting metal complex.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The key step involves the concerted transfer of a hydride from the metal and a proton from a coordinated amine of the diamine ligand to the carbonyl group of the substrate via a six-membered transition state. The stereochemical outcome of the reaction is determined by the facial selectivity in the approach of the substrate to the chiral catalyst. The substituents on the phenyl rings of the diamine ligand play a crucial role in dictating this approach through steric and electronic interactions. [1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone using a representative Ru-TsDPEN catalyst. This procedure can be adapted for the evaluation of other chiral diamine ligands.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (or other suitable precatalyst)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the ruthenium precatalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], 0.005 mmol, 0.5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Add a solution of acetophenone (1 mmol) in anhydrous 2-propanol (10 mL) to the Schlenk tube containing the catalyst. [2] * Prepare a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL) and add it to the reaction mixture. [2]3. Reaction Execution:
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) for the desired time (e.g., 15 minutes to 24 hours). [2]Monitor the reaction progress by TLC or GC if desired.
-
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Extract the organic layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). [2]
-
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion and Future Outlook
The choice between DPEN and its halogenated derivative, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine, will ultimately depend on the specific substrate and the desired catalytic performance. While DPEN is a reliable and versatile ligand for a broad range of applications, the targeted electronic and steric modifications in its bromo-chloro-substituted analogue offer a promising avenue for catalyst optimization. The electron-withdrawing nature of the halogen substituents can potentially enhance catalytic activity, while the increased steric hindrance may lead to superior enantioselectivity for certain substrates.
Further experimental studies are warranted to directly compare the catalytic efficacy of these two ligands under identical conditions. Such research will provide valuable empirical data to guide catalyst selection and facilitate the rational design of next-generation chiral ligands for asymmetric synthesis.
References
- BenchChem. (2025). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone.
- ResearchGate. (2025). Ru-catalyzed enantioselective reduction of acetophenone was achieved in...
- Wang, Q., et al. (2010). A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media.
- Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
- Los Alamos National Laboratory. (n.d.). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)
- Mishra, P., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 11(25), 15185-15194.
- Kanto Chemical Co., Inc. (n.d.).
- Morris, D. J., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6835-6845.
- Mishra, P., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
- Wisman, G. H., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429.
- Morris, R. H. (2012). The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key. Journal of the American Chemical Society, 134(29), 12266-12280.
- Kuzma, M., & Šot, P. (2012). Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study. Organometallics, 31(17), 6346-6355.
- Flores-López, C. Z., et al. (2004). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1R, 2R)-1,2-diaminocyclohexane.
- Vaddula, B. R., & Krska, S. W. (2020). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Organic Letters, 22(15), 5965-5970.
- Zhang, J., & Lin, G.-Q. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(40), 14104-14107.
- BenchChem. (2025). Revolutionizing Asymmetric Hydrogenation: A Comparative Analysis of Ru-(R,R)-Ms-DENEB.
- Liu, Q., et al. (2021). Efficient transfer hydrogenation of ketones using molybdenum complexes by comprehensively verifying the auxiliary ligands. Dalton Transactions, 50(41), 14569-14577.
- Ramón, R. S., et al. (2019). trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. Organic Letters, 21(11), 4035-4039.
- Trost, B. M., & Toste, F. D. (2000). On the Regioselectivity of the Ru-Catalyzed Intramolecular [5 + 2] Cycloaddition. Organic Letters, 2(16), 2523-2525.
- Noyori, R., & Hashiguchi, S. (2005). Metal–ligand bifunctional catalysis for asymmetric hydrogenation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 769-784.
- d'Angelo, J., et al. (2005). Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, key chiral intermediate in the elaboration of (-)-cephalotaxine. Heterocycles, 66, 49-58.
- Sim, B. R., et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases.
- Mohar, B., et al. (2003). Transfer Hydrogenation of Activated Ketones Using Novel Chiral Ru(II)-N-Arenesulfonyl-1,2-diphenylethylenediamine Complexes. Organic Letters, 5(23), 4417-4420.
- Golding, B. T., et al. (1987). Metabolic conversion of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) in the male F344/NCr Rat. Chemico-Biological Interactions, 63(2), 151-164.
-
Forni, A., et al. (2024). 3-Ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e]t[3][2]riazine Dual Short- and Long-Lived Emissions with Crystallization-Enhanced Feature: Role of Hydrogen Bonds and π-π Interactions. International Journal of Molecular Sciences, 25(9), 4701.
- Akkurt, M., et al. (2021). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one.
Sources
A Comparative Guide to the Structural Analysis of Substituted Phenylenediamine Complexes: A Focus on 5-bromo-2-chlorophenyl diamine
For researchers and professionals in drug development, the precise understanding of molecular structures is paramount. X-ray crystallography stands as a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into ligand-receptor interactions, reaction mechanisms, and the rational design of novel therapeutics. This guide provides a comparative analysis of X-ray crystallography data for phenylenediamine complexes, with a specific focus on the challenges and expectations for halogenated derivatives like 5-bromo-2-chlorophenyl diamine.
While, as of this writing, no public crystallographic data exists for complexes of 5-bromo-2-chlorophenyl diamine, we can extrapolate and provide a robust framework for its analysis. This guide will compare existing data from unsubstituted o-phenylenediamine (OPD) complexes, discuss the anticipated structural impact of halogen substituents, and present a comprehensive workflow for the crystallographic analysis of a novel halogenated phenylenediamine complex.
The Foundation: O-phenylenediamine Complexes as a Structural Baseline
To appreciate the influence of bromo and chloro substituents, we must first understand the structural landscape of the parent ligand, o-phenylenediamine (OPD). OPD is a versatile bidentate ligand, readily forming chelated complexes with various transition metals. These structures are stabilized by strong hydrogen bonds and the chelation effect.
A review of known OPD complexes reveals key structural features that serve as a valuable point of comparison.
| Complex | Metal Center | Coordination Geometry | Space Group | Key Unit Cell Parameters | Noteworthy Interactions |
| [Cd(OPD)₂(2,4-DBA)₂] | Cd(II) | Octahedral | P2₁/n | a = 5.4981 Å, b = 19.3609 Å, c = 11.5687 Å | Donor-acceptor bonds, strong hydrogen bonding. |
| Ni(II) | Tetragonally distorted octahedral | C2/c | - | Charge-assisted N-H···O and O-H···O hydrogen bonds.[1] | |
| [Ni(OPDA)₂Cl₂] | Ni(II) | Octahedral | P2₁/c | a = 11.2470 Å, b = 5.9034 Å, c = 12.0886 Å, β = 115.143° | N-H···Cl hydrogen bonds forming a 2D network. |
| Ni{η²-o-(NH₂)₂C₆H₄}₂(OOCCMe₃)₂ | Ni(II) | - | - | - | Paramagnetic monomeric complex.[2] |
OPD = o-phenylenediamine; 2,4-DBA = 2,4-dihydroxybenzoic acid; NDS = naphthalene-1,5-disulfonate
The Halogen Effect: Predicting the Structure of 5-bromo-2-chlorophenyl diamine Complexes
The introduction of bromine and chlorine atoms onto the phenylenediamine scaffold is expected to significantly alter the resulting complex's crystallographic profile in several ways:
-
Electronic Effects : The electron-withdrawing nature of halogens will modify the electron density on the amine nitrogen atoms, potentially affecting the metal-ligand bond lengths and strengths.
-
Steric Hindrance : The bulky substituents will influence the chelate bite angle and the overall conformation of the ligand when coordinated to a metal center.
-
Intermolecular Interactions : Most importantly, the bromine and chlorine atoms introduce the possibility of halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor), such as an oxygen or nitrogen atom from a neighboring molecule.[3][4] This interaction can be a powerful tool in crystal engineering, directing the formation of specific supramolecular architectures.[5]
Based on crystal structures of other bromo- and chloro-substituted aromatic compounds, we can anticipate that N-H···Cl, N-H···Br, or even halogen···halogen interactions will play a crucial role in the crystal packing of 5-bromo-2-chlorophenyl diamine complexes, likely competing with or complementing the traditional hydrogen bonding networks seen in OPD complexes.
Experimental Workflow: From Synthesis to Structure
The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and structural determination of a hypothetical transition metal complex of 5-bromo-2-chlorophenyl diamine.
Diagram: Crystallography Workflow
Caption: Workflow for X-ray crystal structure determination.
Step 1: Synthesis and Purification
-
Reaction Setup : In a round-bottom flask, dissolve 1 mmol of a suitable metal salt (e.g., NiCl₂·6H₂O, Cd(NO₃)₂·4H₂O) in an appropriate solvent (e.g., ethanol, methanol).
-
Ligand Addition : Slowly add a solution containing 2.1 mmol of 5-bromo-2-chlorophenyl diamine in the same solvent. The slight excess of ligand ensures complete complexation.
-
Reaction : Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction by thin-layer chromatography.
-
Isolation : Isolate the crude product by filtration or removal of solvent under reduced pressure.
-
Purification : It is critical to start with highly pure material (>90%) for successful crystallization.[6] Recrystallization from a suitable solvent system is recommended. Characterize the bulk material by NMR, IR spectroscopy, and elemental analysis to confirm identity and purity.
Step 2: Crystallization
Finding the right crystallization conditions is often a process of trial and error.[6] Setting up a screen of various conditions is the most efficient approach.
Recommended Crystallization Techniques:
-
Slow Evaporation : Dissolve the purified complex in a solvent in which it is moderately soluble (e.g., dichloromethane, THF, acetonitrile).[7] Loosely cap the vial and leave it undisturbed. NMR tubes can be excellent vessels for this method.[6]
-
Vapor Diffusion (Solvent Layering) : This is a highly effective technique for complexes.[6][7]
-
Dissolve the complex in a small amount of a "good" solvent (e.g., THF, dichloromethane).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent in which the complex is insoluble (e.g., hexane, pentane, diethyl ether).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the complex and promoting slow crystal growth.[7]
-
Tips for Success :
-
Patience is Key : Do not disturb the crystallization experiments. Allow them several days to weeks.[6]
-
Temperature Control : Placing experiments in a refrigerator or cold room can slow down the process, often leading to higher quality crystals.[3]
-
Solvent Choice : Halogenated aromatic compounds often crystallize well from aromatic solvents like toluene or from mixtures such as dichloromethane/hexane.[7]
Step 3: Data Collection and Processing
Once suitable crystals (typically 0.1-0.3 mm with sharp edges) are obtained, they are mounted on a goniometer and cooled in a cryostream. Data is collected using an X-ray diffractometer, either in-house or at a synchrotron facility for higher resolution.[8] The diffraction data are then processed to integrate the reflection intensities and apply corrections, resulting in a file of reflection data.
Step 4: Structure Solution, Refinement, and Validation
-
Structure Solution : The processed data is used to solve the phase problem and obtain an initial electron density map.
-
Refinement : An atomic model is built into the electron density map and refined using least-squares methods. This iterative process improves the fit between the calculated and observed diffraction data.
-
Validation : The final structure is rigorously validated using software tools like CheckCIF to ensure its chemical and geometric sensibility.
Alternative and Complementary Structural Methods
While X-ray crystallography provides unparalleled detail for solid-state structures, it is not the only technique available.
Diagram: Structural Analysis Methods
Caption: Comparison of structural biology techniques.
-
NMR Spectroscopy : For a small molecule complex, 2D-NMR techniques like NOESY can provide through-space distance restraints to build a model of the solution-state structure. This is highly complementary to crystallography as it provides information on the molecule's dynamics in solution, free from crystal packing forces. However, it does not provide the high-precision bond lengths and angles of a crystal structure.
-
Cryo-Electron Microscopy (Cryo-EM) : This technique is best suited for very large macromolecular complexes and is generally not applicable to small molecule crystallography.
For small molecule complexes like those involving 5-bromo-2-chlorophenyl diamine, X-ray crystallography remains the gold standard for achieving a definitive, high-resolution structural model.
Conclusion
The structural elucidation of 5-bromo-2-chlorophenyl diamine complexes presents a compelling challenge in crystal engineering. By building upon the established crystallographic data of o-phenylenediamine complexes and understanding the profound influence of halogen substituents, researchers can strategically approach the crystallization of these novel compounds. The potential for halogen bonding to direct crystal packing offers an exciting avenue for designing materials with specific solid-state properties. The detailed workflow provided in this guide offers a robust starting point for any research group aiming to synthesize and structurally characterize these and other related halogenated compounds, ultimately contributing to the rational design of new molecules in medicinal chemistry and materials science.
References
-
Kuchar, M. et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of the complex compound bis(o-phenylenediamine-N,N'). Indian Journal of Chemistry, Vol. 64B. [Link]
-
Ni, J. et al. (2013). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. Inorganic Chemistry Communications. [Link]
-
Grounds, O., Zeller, M., & Rosokha, S. V. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 592. [Link]
-
Jomatham, J. et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate. Acta Crystallographica Section E: Crystallographic Communications, 79(11). [Link]
-
Rosokha, S. V. et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. [Link]
-
Kumar, M. et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o583. [Link]
-
Li, J.-H. et al. (2010). 5-Bromo-N3-phenylpyrazine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1753. [Link]
-
Malkov, A. A. et al. (2001). Reactions of ortho-Phenylenediamine with a Nickel Trimethylacetate Complex. Russian Journal of Coordination Chemistry, 27, 636–643. [Link]
-
Stilinović, V. et al. (2022). Exploring the Halogen-Bonded Cocrystallization Potential of a Metal-Organic Unit Derived from Copper(ii) Chloride and 4-Aminoacetophenone. Crystals, 12(11), 1548. [Link]
-
Shao, H. et al. (2012). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. [Link]
-
Nakano, R. et al. (2023). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. [Link]
-
RCSB PDB. (2014). B5H Ligand Summary Page. [Link]
-
Klosin, J. (n.d.). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]
-
PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. [Link]
-
Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]
-
Popot, J.-L. et al. (2011). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 5), 559–562. [Link]
-
Kumar, A. & Wiener, M.C. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]
-
Molkem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl) methanone. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Exploring the Halogen-Bonded Cocrystallization Potential of a Metal-Organic Unit Derived from Copper(ii) Chloride and 4-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Halogenated Phenyl-1,2-diamines: A Guide for Researchers
In the landscape of drug discovery and development, the strategic incorporation of halogens into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activities of halogenated phenyl-1,2-diamines, a class of compounds with significant potential in medicinal chemistry. By examining the influence of different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on their anticancer, antimicrobial, and enzyme-inhibiting properties, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.
This guide moves beyond a simple listing of data, delving into the causality behind experimental observations and providing detailed, field-proven protocols. Every piece of information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.
Anticancer Activity: A Tale of Two Halogens
Fluorine: A Promising Lead in Prostate Cancer
4-Fluoro-1,2-phenylenediamine has demonstrated notable anticancer activity, particularly against human prostate adenocarcinoma cells[1]. This observation positions the fluoro-substituted diamine as a valuable starting point for the development of novel therapeutics targeting this specific malignancy. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, likely contribute to its favorable biological profile. It is often used in the synthesis of pharmaceuticals to enhance metabolic stability and binding affinity to target proteins[1].
Chlorine: A Double-Edged Sword
In contrast, 4-Chloro-o-phenylenediamine presents a more complex picture. While it is a key intermediate in the synthesis of some pharmaceuticals, it has also been shown to induce DNA damage and cytotoxicity[2][3][4]. Studies have revealed that 4-Chloro-o-phenylenediamine can bind to the minor groove of DNA, leading to strand breaks and altering the DNA's secondary structure[2][4]. This compound has been shown to generate reactive oxygen species (ROS) in lymphocytes, leading to reduced cell viability[2]. Furthermore, it has been documented to cause fibrillar aggregation in human serum albumin (HSA), and these aggregates have shown genotoxic potential[3].
Comparative Cytotoxicity Data:
While direct comparative data for a full halogen series on the same cell line is limited, the following table summarizes the available information on the cytotoxic effects of some halogenated aromatic amines. It is important to note that these are not all phenyl-1,2-diamines, and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Fluoro-1,2-phenylenediamine | Human Prostate Adenocarcinoma | Activity noted, but IC50 not specified | [1] |
| 4-Chloro-o-phenylenediamine | Lymphocytes | Cytotoxicity observed, but IC50 not specified | [2] |
| Halogenated Anilinoquinazoline (Br-substituted) | EGFR Kinase Inhibition | 0.025 | [5] |
| Halogenated Anilinoquinazoline (Cl-substituted) | EGFR Kinase Inhibition | 0.31 | [5] |
| Halogenated Anilinoquinazoline (F-substituted) | EGFR Kinase Inhibition | 3.8 | [5] |
| Halogenated Anilinoquinazoline (I-substituted) | EGFR Kinase Inhibition | 0.89 | [5] |
Note: The anilinoquinazoline data is for a different, more complex scaffold but provides insight into the relative potency of different halogens in a related structural context.
Mechanism of Action: A Working Hypothesis
The anticancer activity of halogenated phenyl-1,2-diamines likely stems from multiple mechanisms. The DNA-damaging properties of the chlorinated derivative suggest that genotoxicity could be a key factor[2][4]. Additionally, the ability of these compounds to generate ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells[2]. The specific halogen and its position on the phenyl ring will undoubtedly influence the predominant mechanism of action.
Antimicrobial Activity: Halogens in the Fight Against Pathogens
Halogenated anilines, which share a structural resemblance to phenylenediamines, have demonstrated significant antimicrobial and antibiofilm activities[6][7]. These findings provide a strong rationale for exploring halogenated phenyl-1,2-diamines as a potential new class of antimicrobial agents.
Bromo- and Chloro-Substituted Anilines: Potent Inhibitors of Uropathogenic E. coli
Studies on 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have shown their efficacy against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens[6][7]. These compounds exhibit both antimicrobial and antibiofilm properties, with Minimum Inhibitory Concentrations (MICs) in the range of 100-200 µg/mL and biofilm inhibitory IC50 values as low as 10 µg/mL[6][7].
Comparative Antimicrobial Data (Halogenated Anilines):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | [6][7] |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | [6][7] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial and antibiofilm effects of these halogenated anilines are thought to be mediated through the inhibition of adenylate cyclase activity[6][7]. This leads to the downregulation of virulence and biofilm-related genes in UPEC. The halogen atoms are believed to enhance the binding affinity of the compounds to adenylate cyclase through stabilizing halogen bond interactions[6][7].
Enzyme Inhibition: Targeting Key Cellular Processes
Halogenated heterocycles derived from o-phenylenediamine have emerged as potent inhibitors of protein kinase CK2, a crucial enzyme involved in cell growth, proliferation, and survival[8][9]. While these are not simple phenyl-1,2-diamines, the data provides valuable insights into the role of halogens in modulating enzyme inhibitory activity.
Dihalo-Benzene-1,2-diamine Derivatives as CK2 Inhibitors
A study on six series of halogenated heterocyclic ligands derived from 4,5-dihalo-benzene-1,2-diamines revealed that the nature and position of the halogen atom significantly impact their binding affinity and inhibitory activity against protein kinase CK2[8][9]. The study found a correlation between the hydrophobicity of the halogenated compounds and their inhibitory activity.
Comparative Enzyme Inhibition Data (Heterocycles from Dihalo-o-phenylenediamines):
| Compound (Scaffold) | Halogen | IC50 (µM) for CK2α | Reference |
| 2-Trifluoromethyl-1H-benzimidazole | Iodo | 13 ± 2 | [9] |
| 2-Trifluoromethyl-1H-benzimidazole | Bromo | 15 ± 3 | [9] |
| Quinoxaline-1,3-diol | Iodo | > 100 | [8] |
Note: The data highlights that the inhibitory potency is dependent on both the halogen and the heterocyclic scaffold.
Structure-Activity Relationship (SAR) Insights
The research on CK2 inhibitors suggests that the presence of halogens, particularly at positions 5 and 6 of the benzimidazole or benzotriazole ring system (derived from the o-phenylenediamine core), is crucial for potent inhibition[8]. The hydrophobicity imparted by the halogen atoms appears to play a significant role in the binding affinity to the enzyme's active site[9].
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of halogenated phenyl-1,2-diamines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Halogenated phenyl-1,2-diamine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated phenyl-1,2-diamine compounds in the complete medium. After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for In Vitro Anticancer Activity (MTT Assay)
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of halogenated phenyl-1,2-diamines against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[10][11][12][13][14].
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Halogenated phenyl-1,2-diamine compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the halogenated phenyl-1,2-diamine in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: In Vitro Enzyme Inhibition Assay (Protein Kinase CK2)
This protocol describes a general method for assessing the inhibitory activity of halogenated phenyl-1,2-diamines against a protein kinase, such as CK2.
Materials:
-
Recombinant human protein kinase CK2α
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Halogenated phenyl-1,2-diamine compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the halogenated phenyl-1,2-diamines in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate peptide, the test compound, and the CK2α enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for In Vitro Enzyme Inhibition Assay (Protein Kinase)
Caption: Workflow for an in vitro protein kinase inhibition assay.
Conclusion and Future Directions
The available evidence, though not from direct comparative studies on a homologous series, strongly suggests that halogenation is a powerful strategy to modulate the biological activity of the phenyl-1,2-diamine scaffold. Fluorine appears to be a promising substituent for developing anticancer agents, while chlorine introduces significant cytotoxicity that needs to be carefully considered. Bromo- and chloro-substitutions in related aniline structures show considerable antimicrobial potential. Furthermore, derivatives of halogenated o-phenylenediamines are effective enzyme inhibitors.
Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated phenyl-1,2-diamines (4-fluoro, 4-chloro, 4-bromo, and 4-iodo) to establish a clear and direct structure-activity relationship for each biological activity. Such studies will be invaluable for the rational design of new and more effective therapeutic agents.
References
-
Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. [Link]
-
(PDF) Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
-
4-Chloro-orthophenylenediamine alters DNA integrity and affects cell survival: inferences from a computational, biophysical/biochemical, microscopic and cell-based study. PubMed. [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
-
4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry. [Link]
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. PMC. [Link]
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
4-Chloro-orthophenylenediamine alters DNA integrity and affects cell survival: inferences from a computational, biophysical/biochemical, microscopic and cell-based study. ResearchGate. [Link]
-
N(14)-phenyl-substituted evodiamine derivatives for the treatment of superficial fungal infections by inhibiting xanthine dehydrogenase. PubMed. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]
-
Synthesis method for 4-bromo-o-phenylenediamine. Eureka | Patsnap. [Link]
-
Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Fungal Biology. [Link]
-
In vitro assays and enzymatic activity curves for L‐aromatic amino acid... ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
Tumor Inhibiting [1,2-Bis(fluorophenyl)ethylenediamine]platinum(II) Complexes. CORE. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Request PDF. ResearchGate. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
-
Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products | Request PDF. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]
-
Antifungal activities of substituted (E)-N-benzylidene-3-nitrobenzenamine compounds-petri plates. ResearchGate. [Link]
-
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
-
Exploring the Chemical Properties and Applications of 4,5-Dichloro-o-phenylenediamine. LinkedIn. [Link]
-
Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. [Link]
-
The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PMC. [Link]
-
Evaluation of Antioxidant and Enzyme Inhibition Properties of Croton hirtus L'Hér. Extracts Obtained with Different Solvents. MDPI. [Link]
-
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Bioscience-Landmark. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263. PubChem. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]
-
4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297. PubChem. [Link]
-
Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4- thiadiazole-5,2-diyl)] bis. SID. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives. MDPI. [Link]
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. [Link]
Sources
- 1. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-orthophenylenediamine alters DNA integrity and affects cell survival: inferences from a computational, biophysical/biochemical, microscopic and cell-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 9. mdpi.com [mdpi.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. nih.org.pk [nih.org.pk]
Safety Operating Guide
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine as a Corrosive (Basic) and Halogenated Toxic waste.[1][2]
This guide outlines the disposal protocols for this specific chiral intermediate. Due to the presence of both bromine and chlorine on the aromatic ring, combined with a basic diamine tail, this compound presents a dual hazard: chemical corrosivity to tissue/containers and environmental persistence .[1][2]
Critical Prohibition: Do NOT mix this waste with acidic waste streams (e.g., spent acid baths) or non-halogenated organic solvents (e.g., acetone, methanol).[1][2] Doing so risks uncontrolled exothermic neutralization or violation of incineration compliance standards.[1]
Chemical Safety & Hazard Profile
Before initiating disposal, you must understand the specific hazards that dictate the waste stream.[1][2]
| Hazard Category | Classification | Operational Implication |
| Corrosivity | Skin Corr.[1][3][4][5][6] 1B / Eye Dam. 1 | pH is likely >12.[1] Causes irreversible tissue damage.[1] Requires chemically resistant gloves (Nitrile/Neoprene) and eye protection.[1] |
| Toxicity | Acute Tox.[1][3][4][6] (Oral/Dermal) | Harmful if absorbed.[1][6] Dust/aerosol control is mandatory during weighing or transfer.[1] |
| Environmental | Aquatic Chronic 2 | Marine Pollutant. Absolute prohibition on drain disposal.[1] |
| Chemical Structure | Halogenated Aromatic | Contains Br and Cl.[1][5] Must be incinerated at high temperatures (>1100°C) to prevent formation of dioxins/furans.[1] |
Pre-Disposal Compatibility Assessment
The "Self-Validating" Safety Check: Before adding this substance to any waste container, verify the container's current contents.[1][2] Use this compatibility matrix to prevent dangerous reactions.
| Substance Class | Compatibility Status | Result of Mixing (Risk) |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Safe for co-disposal (Preferred stream).[1][2] |
| Non-Halogenated Solvents (Acetone, Ethanol) | RESTRICTED | Technically chemically compatible, but mixing downgrades the waste stream, forcing expensive halogenated incineration for the whole volume.[1][2] |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Violent Exotherm. Formation of toxic vapors.[1][2] |
| Acid Chlorides / Anhydrides | INCOMPATIBLE | Rapid reaction generating heat and pressure.[1] |
| Oxidizers (Peroxides, Nitric Acid) | INCOMPATIBLE | Risk of fire or explosion.[1] |
Waste Characterization & Coding
Proper coding ensures regulatory compliance (EPA/RCRA in the US, EWC in Europe).[1][2]
-
Primary Characteristic: Corrosive (D002) .[1]
-
Secondary Characteristic: Toxicity (D004 - D043 check) .
-
Halogen Content: >1,000 ppm Halogens .[1]
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][3][4][5][6]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Decontamination: Wipe the exterior of the jar with a damp paper towel.[1] Treat the towel as solid hazardous waste.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Ensure the collection carboy is designated for "Basic Halogenated Organic Waste."
-
pH Check (The Validation Step):
-
Funneling: Use a chemically resistant funnel. Pour slowly to avoid splashing.
-
Rinsing: Triple-rinse the empty reaction vessel with a minimal amount of Dichloromethane (DCM) or Ethanol.[1] Add these rinses to the same waste container.
Scenario C: Spill Cleanup
-
Isolation: Evacuate the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1][2] Use a respirator if dust is present.[1][6]
-
Containment: Cover the spill with a dry absorbent (Vermiculite or specialized "Basic Neutralizer" pads).[1]
-
Note: Do not use paper towels for large spills of pure amine; they can degrade or heat up.[1]
-
-
Collection: Scoop the absorbent into a heavy-duty plastic bag or HDPE bucket. Label as "Hazardous Waste - Debris contaminated with Corrosive Amines."[1]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating this waste stream.
Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance for halogenated amines.
Regulatory References & Compliance
United States (EPA/RCRA):
-
40 CFR 261.22: Characteristic of Corrosivity (D002).[1]
-
40 CFR 261.31: F-List wastes (if spent halogenated solvents like Methylene Chloride are present in the mixture, code F002 applies).[1][2]
-
Land Disposal Restrictions (LDR): Halogenated Organic Compounds (HOCs) generally require incineration (Combustion) as the treatment standard before land disposal.[1]
European Union (EWC):
-
07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.[1][2]
-
07 01 01:* Aqueous washing liquids and mother liquors (if aqueous).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
